BI 01383298
描述
Structure
3D Structure
属性
IUPAC Name |
1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYAALVGSMUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to TRPC6 and its Pathophysiological Role
An In-Depth Technical Guide to the Mechanism of Action of Boehringer Ingelheim's TRPC6 Inhibitors: BI 749327 and BI 764198
Executive Summary: This technical guide details the mechanism of action of Boehringer Ingelheim's potent and selective Transient Receptor Potential Canonical 6 (TRPC6) inhibitors, primarily focusing on the preclinical compound BI 749327 and its clinical counterpart, BI 764198 . The initial query for "BI 01383298" is likely a typographical error, as the therapeutic portfolio and published research from Boehringer Ingelheim in this area center on BI 749327 and BI 764198. These compounds represent a targeted therapeutic strategy for diseases characterized by pathological TRPC6 activation, including certain forms of chronic kidney disease and cardiac fibrosis. Their core mechanism involves the inhibition of TRPC6-mediated calcium influx, which in turn attenuates downstream pathological signaling cascades, most notably the calcineurin-Nuclear Factor of Activated T-cells (NFAT) pathway. This guide will provide a comprehensive overview of the molecular interactions, cellular effects, and in vivo efficacy of these inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that allows the passage of calcium (Ca²⁺) and other cations across the cell membrane.[1][2][3] It is a key component of the slit diaphragm in podocytes, the specialized cells of the kidney's filtration barrier.[1][2] TRPC6 can be activated by various stimuli, including G-protein coupled receptor (GPCR) activation leading to the production of diacylglycerol (DAG), as well as by mechanical stress.[3][4]
Overexpression or gain-of-function mutations in the TRPC6 gene have been strongly implicated in the pathogenesis of Focal Segmental Glomerulosclerosis (FSGS), a leading cause of kidney failure.[1][2][5][6] This excessive TRPC6 activity leads to an uncontrolled influx of calcium into podocytes.[5][6] Elevated intracellular calcium levels trigger a cascade of detrimental events, including cytoskeletal reorganization, detachment of podocyte foot processes from the glomerular basement membrane, and ultimately, podocyte loss (depletion).[5][6] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of FSGS.[5] Beyond the kidney, aberrant TRPC6 activity is also associated with pathological cardiac hypertrophy and fibrosis.[4][7][8]
BI 749327 and BI 764198: Potent and Selective TRPC6 Inhibitors
BI 749327 is an orally bioavailable, potent, and selective antagonist of the TRPC6 channel that has been extensively characterized in preclinical studies.[1][7][9] BI 764198 is a novel, selective, oral TRPC6 inhibitor that has advanced into clinical trials for the treatment of FSGS.[5][10][11][12][13][14] While specific preclinical data for BI 764198 is less detailed in the public domain, its mechanism of action is understood to be the same as BI 749327.
Quantitative Data: Potency and Selectivity of BI 749327
The inhibitory potency of BI 749327 has been determined using electrophysiological assays, specifically whole-cell patch-clamp recordings in HEK293 cells engineered to express TRPC6 channels.[1][10] The half-maximal inhibitory concentration (IC₅₀) values demonstrate the compound's high affinity for TRPC6 across different species.
| Target | Species | IC₅₀ (nM) |
| TRPC6 | Mouse | 13[1][9][15][16] |
| TRPC6 | Human | 19[9][16][17] |
| TRPC6 | Guinea Pig | 15[9][16][17] |
BI 749327 also exhibits significant selectivity for TRPC6 over its most closely related TRPC family members, TRPC3 and TRPC7.[1][9][15]
| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 |
| TRPC3 | Mouse | 1,100[10][15] | 85-fold[1][9] |
| TRPC7 | Mouse | 550[10][15] | 42-fold[1][9] |
Core Mechanism of Action: Inhibition of the TRPC6-Calcineurin-NFAT Pathway
The primary mechanism of action for both BI 749327 and BI 764198 is the direct inhibition of the TRPC6 ion channel. By blocking this channel, the inhibitors prevent the excessive influx of Ca²⁺ into cells, even in the presence of pathological stimuli. This interruption of the initial trigger in the disease cascade leads to the suppression of downstream signaling pathways responsible for cellular damage and fibrosis.[1][4][7]
The most well-documented downstream pathway affected is the calcineurin-NFAT signaling cascade.[1][4] Calcineurin is a calcium-dependent phosphatase that, when activated by elevated intracellular Ca²⁺, dephosphorylates NFAT. This dephosphorylation allows NFAT to translocate into the nucleus, where it acts as a transcription factor to promote the expression of pro-hypertrophic and pro-fibrotic genes.[1][4] By preventing the initial Ca²⁺ influx, BI 749327 effectively inhibits the activation of calcineurin and the subsequent nuclear translocation of NFAT, thereby blocking the transcription of genes that contribute to tissue remodeling and fibrosis.[1][7]
Experimental Protocols
The mechanism of action of BI 749327 has been elucidated through a series of in vitro and in vivo experiments.
In Vitro Assays
This technique was used to directly measure the inhibitory effect of BI 749327 on TRPC6 channel currents.[10]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express mouse, human, or guinea pig TRPC6 channels.[10]
-
Protocol:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied every 10 seconds to elicit TRPC6 currents.
-
The TRPC6 channel is activated by perfusing the cells with a solution containing a TRPC6 agonist, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Once a stable activated current is achieved, cells are co-perfused with varying concentrations of BI 749327 (e.g., 1 nM to 1 µM) to determine dose-dependent inhibition.
-
Current amplitudes are measured at specific voltages to construct a dose-response curve and calculate the IC₅₀ value.[2]
-
This assay quantifies the effect of BI 749327 on the TRPC6-mediated activation of the NFAT transcription factor.[1][10]
-
Cell Line: HEK293T cells.
-
Protocol:
-
Cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing either wild-type or a gain-of-function mutant of TRPC6.
-
Transfected cells are then treated with varying concentrations of BI 749327 (e.g., 100, 250, and 500 nM).[15]
-
After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of BI 749327 indicates inhibition of NFAT activation.
-
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for pharmacological modulation of the TRPC6 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC - Wikipedia [en.wikipedia.org]
- 5. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
- 14. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. BI-749327 | TRP/TRPV Channel | TargetMol [targetmol.com]
An In-Depth Technical Guide to BI 01383298: A Potent and Selective SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 01383298 is a potent and selective small molecule inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this chemical probe to investigate the physiological and pathological roles of SLC13A5.
Introduction to SLC13A5 and this compound
SLC13A5 is a plasma membrane transporter predominantly expressed in the liver, with lower levels in the brain and testes.[1] It facilitates the transport of citrate from the bloodstream into hepatocytes, where it serves as a key substrate for the synthesis of fatty acids and cholesterol. Dysregulation of SLC13A5 has been implicated in various metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in certain cancers and a rare form of pediatric epilepsy.
This compound is a valuable tool for studying the function of SLC13A5 due to its high potency and selectivity for the human transporter.[1] A structurally related but inactive compound, BI 01372674, is available as a negative control for in vitro experiments.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 445.34 g/mol | [3] |
| Molecular Formula | C₁₉H₁₉Cl₂FN₂O₃S | [3] |
| Solubility in DMSO | 50 mM | [3] |
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line / Target | Value | Reference |
| IC₅₀ | HEK cells overexpressing hSLC13A5 | 56 nM | [3] |
| IC₅₀ | HepG2 cells (endogenous hSLC13A5) | 24 nM | [3] |
| Selectivity | Other SLC13 family members | >1000-fold | [3] |
Signaling Pathways and Mechanisms of Action
This compound acts as a direct inhibitor of the SLC13A5 transporter, blocking the influx of extracellular citrate into the cell. This has downstream effects on metabolic pathways that rely on cytosolic citrate.
Diagram 1: SLC13A5-Mediated Citrate Transport and Downstream Metabolic Pathways
Caption: Inhibition of SLC13A5 by this compound blocks citrate entry into hepatocytes.
Experimental Protocols
Citrate Uptake Assay in HepG2 Cells
This protocol describes a method to measure the inhibition of endogenous SLC13A5-mediated citrate uptake in the human hepatoma cell line HepG2 using a radiolabeled substrate.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
[¹⁴C]-Citrate
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in transport buffer to achieve the desired final concentrations.
-
Pre-incubation: Wash the cells twice with pre-warmed transport buffer. Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) in transport buffer for 30 minutes at 37°C.[4]
-
Uptake Initiation: Remove the pre-incubation solution and add transport buffer containing [¹⁴C]-Citrate (e.g., 0.1 µCi/mL) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer to stop the transport process.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of citrate uptake against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Diagram 2: Experimental Workflow for Citrate Uptake Assay
Caption: Workflow for determining the IC₅₀ of this compound in a cell-based citrate uptake assay.
Thermostability Shift Assay (TSA)
This protocol provides a general framework for assessing the direct binding of this compound to purified SLC13A5 protein using a thermal shift assay, for example, with the Prometheus system.
Materials:
-
Purified human SLC13A5 protein in a suitable detergent solution
-
This compound
-
Assay Buffer (e.g., PBS with a specific concentration of detergent)
-
Prometheus instrument and capillaries
Procedure:
-
Protein Preparation: Prepare a solution of purified SLC13A5 at a suitable concentration in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in the assay buffer.
-
Sample Preparation: In the capillaries, mix the purified SLC13A5 protein with the different concentrations of this compound or vehicle (DMSO).
-
Thermal Denaturation: Place the capillaries in the Prometheus instrument. Apply a linear thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).
-
Data Acquisition: Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm as a function of temperature.
-
Data Analysis: The instrument's software calculates the ratio of the fluorescence intensities (F350/F330). The melting temperature (Tm) is determined from the inflection point of the unfolding curve. A positive shift in Tm in the presence of this compound indicates direct binding and stabilization of the protein.
Diagram 3: Logic of the Thermostability Shift Assay
Caption: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
Conclusion
This compound is a critical tool for the scientific community, enabling detailed investigation into the roles of SLC13A5 in health and disease. Its high potency and selectivity, coupled with the availability of a negative control, make it an ideal chemical probe for in vitro studies. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of citrate transport and its implications for human physiology and pathology.
References
- 1. Extracellular Citrate Treatment Induces HIF1α Degradation and Inhibits the Growth of Low-Glycolytic Hepatocellular Carcinoma under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI01383298 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
BI-01383298: A Technical Whitepaper on a Potent and Selective SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-01383298 is a potent and selective chemical probe designed to inhibit the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT).[1][2][3][4] This transporter is predominantly expressed in the plasma membrane of hepatocytes, where it facilitates the uptake of citrate from the circulatory system.[1][4] Cytosolic citrate is a critical metabolite, serving as a key precursor for the synthesis of fatty acids and sterols. By inhibiting SLC13A5, BI-01383298 provides a valuable tool for investigating the roles of citrate transport in various physiological and pathological processes, including metabolic diseases and cancer.[2][4] Notably, BI-01383298 has no structural homology to the natural substrate, citrate.[1] A closely related but inactive compound, BI-01372674, is available as a negative control for experiments.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for BI-01383298 and its negative control, BI-01372674.
Table 1: In Vitro Potency and Selectivity of BI-01383298
| Target | Assay System | BI-01383298 IC50 | BI-01372674 (Negative Control) IC50 | Selectivity |
| Human SLC13A5 | HEK cells overexpressing hSLC13A5 | 56 nM[5] | > 100 µM[1][4] | >1000-fold vs. other family members[5] |
| Human SLC13A5 | HepG2 cells (endogenous expression) | 24 nM[5] | > 100 µM[1][4] | - |
| Murine SLC13A5 | Cells overexpressing mSLC13A5 | > 100 µM[4] | Not Reported | - |
| Human SLC13A2 | Cells overexpressing hSLC13A2 | > 100 µM[4] | Not Reported | - |
| Human SLC13A3 | Cells overexpressing hSLC13A3 | > 100 µM[4] | Not Reported | - |
Table 2: Physicochemical and Pharmacokinetic Properties of BI-01383298
| Property | Value |
| Permeability | Permeable[2][4] |
| Solubility | Poorly soluble[2][4] |
| Human Microsomal Stability | Moderate[2][4] |
| Mouse Microsomal Stability | Moderate[4] |
| Rat Microsomal Stability | Moderate[4] |
| Mechanism of Inhibition | Non-competitive[5] |
Experimental Protocols
Citrate Uptake Inhibition Assay
This assay is designed to measure the ability of BI-01383298 to inhibit the uptake of citrate into cells expressing SLC13A5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected to overexpress human SLC13A5, or Hepatocellular carcinoma (HepG2) cells with endogenous SLC13A5 expression are used.
-
Compound Preparation: BI-01383298 and the negative control, BI-01372674, are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the assay buffer.
-
Pre-incubation: The cultured cells are pre-incubated with varying concentrations of BI-01383298 or the negative control for a specified period.
-
Citrate Uptake: The uptake of citrate is initiated by adding a solution containing radiolabeled [14C]-citrate to the cells.
-
Incubation: The cells are incubated for a defined period to allow for the uptake of the radiolabeled citrate.
-
Washing: The cells are washed with a cold stop buffer to remove any extracellular radiolabeled citrate.
-
Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of citrate uptake against the concentration of the inhibitor.
Cell Proliferation Assay (Colony Formation Assay)
This assay assesses the impact of SLC13A5 inhibition by BI-01383298 on the long-term proliferative capacity of cancer cells.
Methodology:
-
Cell Seeding: A low density of HepG2 cells is seeded into multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of BI-01383298 or vehicle control.
-
Incubation: The cells are incubated for an extended period (typically 1-2 weeks) to allow for colony formation. The medium and compound are refreshed periodically.
-
Colony Staining: The colonies are fixed and stained with a solution such as crystal violet.
-
Quantification: The number and size of the colonies are quantified using imaging software or manual counting.
-
Data Analysis: The effect of BI-01383298 on cell proliferation is determined by comparing the colony formation in treated wells to the control wells.
Visualizations
Signaling Pathways
The following diagrams illustrate the role of SLC13A5 in cellular metabolism and the impact of its inhibition by BI-01383298.
Caption: Inhibition of SLC13A5 by BI-01383298 blocks citrate entry into hepatocytes, impacting downstream metabolic pathways.
Caption: Upstream regulation of SLC13A5 gene expression by hormones and xenobiotics.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating BI-01383298.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
BI 01383298: A Technical Guide to a Selective TRPC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational drug BI 01383298 (also known as BI 764198), a novel small molecule inhibitor targeting the Transient Receptor Potential Cation Channel, subfamily C, member 6 (TRPC6). This document outlines the core pharmacology of BI 764198, its mechanism of action, relevant signaling pathways, and a summary of its clinical investigation, with a focus on its development for proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).
Core Target: Transient Receptor Potential Canonical 6 (TRPC6)
The primary molecular target of BI 764198 is the TRPC6 ion channel.[1][2] TRPC6 is a non-selective cation channel permeable to Ca²⁺ and other cations, expressed in various tissues, including the podocytes of the kidney's glomerulus.[1]
Pathophysiological Role of TRPC6 in Podocytes
In podocytes, TRPC6 is a critical component of the slit diaphragm signaling complex. Gain-of-function mutations or overexpression of TRPC6 leads to excessive intracellular calcium influx.[1] This calcium overload triggers a cascade of detrimental events, including cytoskeletal rearrangement, effacement of podocyte foot processes, and ultimately, podocyte depletion.[1] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of diseases like FSGS.[1] Consequently, the targeted inhibition of TRPC6 presents a promising therapeutic strategy to mitigate podocyte injury and reduce proteinuria.[1]
Pharmacology of BI 764198
BI 764198 is characterized as a potent and highly selective, orally bioavailable inhibitor of the TRPC6 channel.[1][3] While specific quantitative data on the potency (IC50) and selectivity of BI 764198 against other TRPC channels are not yet publicly disclosed, the pharmacological profile of a closely related compound from the same developer, BI 749327, provides a strong indication of the expected high selectivity.
Quantitative Data Presentation
Table 1: Potency and Selectivity of the TRPC6 Inhibitor BI 749327 (a close analog of BI 764198)
| Target | IC50 (nM) | Selectivity vs. TRPC6 |
|---|---|---|
| Mouse TRPC6 | 13 | - |
| Mouse TRPC3 | 1,100 | 85-fold |
| Mouse TRPC7 | 550 | 42-fold |
(Data sourced from Lin B.L., et al. (2019))
Clinical Development of BI 764198
BI 764198 has undergone Phase 1 clinical trials in healthy volunteers and is currently in Phase 2 clinical development for the treatment of FSGS.
Phase 1 Clinical Trial Summary
Phase 1 studies have demonstrated that BI 764198 is generally well-tolerated in healthy volunteers.[4][5] The pharmacokinetic profile supports once-daily oral dosing.[4]
Table 2: Summary of Phase 1 Clinical Trial Findings for BI 764198
| Study Population | Dosing | Key Findings |
|---|---|---|
| Healthy Japanese Men | Single doses of 20 mg; Multiple daily doses of 40, 80, or 160 mg for 2 weeks | Well-tolerated; exposure increased nearly dose-proportionally up to 80 mg. Most common adverse events were diarrhea and headache.[5] |
| Healthy Volunteers & Participants with Kidney Impairment | Single rising doses and multiple rising doses | Well-tolerated; pharmacokinetics were approximately linear. Food did not significantly affect pharmacokinetics.[4] |
Phase 2 Clinical Trial in FSGS
A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT05213624) was designed to evaluate the efficacy, safety, and tolerability of BI 764198 in patients with primary FSGS or FSGS with a documented TRPC6 gene mutation.[1]
Table 3: Efficacy Outcomes of Phase 2 Trial of BI 764198 in FSGS at 12 Weeks
| Treatment Group | Proportion of Patients with ≥25% Reduction in UPCR | Placebo-Corrected Mean Change in UPCR |
|---|---|---|
| Placebo | 7% (1 of 14) | - |
| BI 764198 (20 mg) | 44% (8 of 18) | -39.82% (p=0.002)[6] |
| BI 764198 (40 mg) | 14% (2 of 14) | Not reported |
| BI 764198 (80 mg) | 43% (6 of 14) | Not reported |
(Data reported from an oral presentation at the American Society of Nephrology Kidney Week 2025)[6]
The study concluded that BI 764198 lowered proteinuria in patients with FSGS and was well-tolerated.[6] Notably, in a small subgroup of patients with TRPC6 mutations, 100% of those treated with BI 764198 achieved a proteinuria response, compared to none in the placebo group.[6]
Signaling Pathways and Experimental Workflows
TRPC6-Mediated Signaling Pathway in Podocytes
The activation of TRPC6 in podocytes initiates a signaling cascade that contributes to cellular injury. This pathway is a key area of investigation for the therapeutic effects of BI 764198.
Caption: TRPC6 signaling pathway in podocytes and the inhibitory action of BI 764198.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel TRPC6 inhibitor like BI 764198 follows a logical progression from in vitro validation to clinical trials.
References
- 1. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 764198 for Focal Segmental Glomerulosclerosis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
BI 01383298: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent, selective, and irreversible inhibitor of the human sodium-coupled citrate (B86180) transporter, SLC13A5 (also known as NaCT). Developed by Boehringer Ingelheim, this chemical probe serves as a critical tool for investigating the physiological and pathological roles of SLC13A5. The transporter is highly expressed in the liver and plays a key role in cellular energy metabolism by importing extracellular citrate. This document provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory potency, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data Summary
The inhibitory activity of this compound against human SLC13A5 has been quantified in various cellular models. The following table summarizes the key potency data.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | HEK293 | Overexpressing hSLC13A5 | ~100 nM | [1] |
| IC50 | HepG2 | Endogenous hSLC13A5 expression | ~100 nM | [1] |
| IC50 | HEK cells | Overexpressing hSLC13A5 | 56 nM | [2] |
| IC50 | HepG2 cells | Endogenous SLC13A5 expression | 24 nM | [2] |
| Selectivity | Other SLC13 family members | >1000-fold | [2] | |
| Activity on mNact | Mouse NaCT | No effect | [3] |
Mechanism of Action
This compound acts as an irreversible and non-competitive inhibitor of the human SLC13A5 transporter.[1] This means that it binds to a site on the transporter distinct from the citrate binding site and forms a stable, covalent bond, leading to a permanent inactivation of the transporter's function. Its mechanism has been elucidated through a series of in vitro experiments.
Experimental Protocols
This section details the methodologies employed to characterize the biological activity of this compound.
Cellular Citrate Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of citrate into cells.
-
Cell Lines:
-
HEK293 cells: Stably overexpressing the human SLC13A5 transporter.
-
HepG2 cells: Human hepatocellular carcinoma cell line with endogenous expression of SLC13A5.
-
-
Materials:
-
[14C]-labeled citrate
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer
-
Scintillation counter
-
-
Protocol:
-
Seed HEK293 or HepG2 cells in appropriate multi-well plates and culture until confluent.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [14C]-citrate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound relative to a vehicle control and determine the IC50 value by non-linear regression analysis.
-
Determination of Irreversible Inhibition
To confirm the irreversible nature of the inhibition, a washout experiment is performed.
-
Protocol:
-
Pre-incubate HepG2 cells with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.
-
Wash the cells extensively with fresh, inhibitor-free assay buffer to remove any unbound inhibitor.
-
Perform the [14C]-citrate uptake assay as described above.
-
Expected Outcome: If the inhibition is irreversible, the transporter activity will not be restored even after the removal of the free inhibitor from the medium.
-
Determination of Non-Competitive Inhibition
The non-competitive mechanism is investigated by assessing the effect of the inhibitor on the transporter's kinetics.
-
Protocol:
-
Perform the [14C]-citrate uptake assay with varying concentrations of [14C]-citrate in the presence and absence of a fixed concentration of this compound.
-
Measure the initial rates of citrate uptake at each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Expected Outcome: For non-competitive inhibition, the Vmax (maximum velocity) will decrease in the presence of the inhibitor, while the Km (Michaelis constant, a measure of substrate affinity) will remain unchanged. This results in lines on the Lineweaver-Burk plot that intersect on the x-axis.
-
Target Engagement - Thermal Shift Assay (TSA)
This biophysical assay confirms the direct binding of this compound to the SLC13A5 protein and assesses the resulting stabilization. The Prometheus system is a suitable instrument for this purpose.
-
Principle: The binding of a ligand to a protein often increases its thermal stability. The Prometheus instrument measures changes in the intrinsic fluorescence of a protein as it unfolds with increasing temperature.
-
Generalized Protocol:
-
Purify the human SLC13A5 protein.
-
Incubate the purified protein with varying concentrations of this compound. A negative control compound, which is structurally similar but inactive, should also be tested.
-
Load the samples into the capillaries of the Prometheus instrument.
-
Apply a thermal ramp, gradually increasing the temperature.
-
The instrument will monitor the changes in tryptophan fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each condition.
-
Expected Outcome: A significant increase in the Tm of SLC13A5 in the presence of this compound, but not the negative control, indicates direct target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and experimental logic.
Caption: Workflow for determining the IC50 of this compound.
Caption: Role of SLC13A5 in cellular metabolism and its inhibition.
References
BI-01383298: An In-depth Technical Guide to a Potent and Selective Irreversible Inhibitor of SLC13A5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-01383298, a potent and selective irreversible inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-citrate cotransporter (NaCT). This document details the inhibitor's mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Core Compound Characteristics
BI-01383298 is a chemical probe with no structural homology to the substrate of SLC13A5, citrate (B86180).[1] It serves as a valuable tool for in vitro studies of SLC13A5 function and its role in various physiological and pathological processes. A structurally related but inactive compound, BI-01372674, is available as a negative control.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for BI-01383298, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of BI-01383298
| Target | Cell Line | Assay Type | IC50 (nM) | Notes |
| Human SLC13A5 | HEK (overexpressing) | [14C]-Citrate Uptake | 56 | Potent inhibition in a recombinant system. |
| Human SLC13A5 | HepG2 (endogenous) | [14C]-Citrate Uptake | 24 | High potency in a native cell system. |
| Human SLC13A5 | HepG2 (endogenous) | [14C]-Citrate Uptake | 118 ± 22 | Inhibition measured with inhibitor present during preincubation and uptake.[4] |
| Human SLC13A5 | HepG2 (endogenous) | [14C]-Citrate Uptake | 49 ± 3 | Inhibition measured in the presence of 10 mM LiCl.[4] |
Table 2: Selectivity Profile of BI-01383298
| Target | Species | Inhibition | Notes |
| SLC13A2 | Human | >1000-fold selective | Highly selective over the closest family members.[1] |
| SLC13A3 | Human | >1000-fold selective | Shares physiological substrates citrate and succinate (B1194679) with SLC13A5.[1] |
| SLC13A5 | Murine | IC50 > 100 µM | Displays significant species selectivity.[2] |
| Other Transporters | Human | >100-fold for 42/44 targets | Broad selectivity panel profiling.[2][3] |
Table 3: Kinetic Parameters of SLC13A5
| Parameter | Condition | Value | Cell Line |
| Kt (Michaelis constant) | No inhibitor | 630 ± 135 µM | Not Specified |
| Vmax (Maximal velocity) | No inhibitor | 94 ± 6 nmol/mg protein/30 min | Not Specified |
| Kt | With BI-01383298 | 445 ± 180 µM | Not Specified |
| Vmax | With BI-01383298 | 22 ± 3 nmol/mg protein/30 min | Not Specified |
These data suggest a non-competitive inhibition mechanism for BI-01383298.[5]
Signaling Pathways and Cellular Role of SLC13A5
SLC13A5 is a sodium-coupled citrate transporter predominantly expressed in the plasma membrane of hepatocytes, with lower levels in the brain and testes.[2][3] It plays a crucial role in cellular metabolism by transporting citrate from the bloodstream into cells. Intracellular citrate is a key metabolite that influences several major metabolic pathways.
Below is a diagram illustrating the central role of SLC13A5 in cellular metabolism.
Caption: Role of SLC13A5 in citrate transport and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BI-01383298.
[14C]-Citrate Uptake Assay in HepG2 Cells
This assay measures the inhibition of endogenous SLC13A5 activity in human hepatoma HepG2 cells.
Materials:
-
HepG2 cells
-
Culture medium
-
NaCl buffer (pH 7.5)
-
LiCl buffer (10 mM in NaCl buffer, pH 7.5)
-
BI-01383298
-
[14C]-citrate (e.g., 3.5 µM or 7.0 µM)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Culture: Culture HepG2 cells to confluency in appropriate flasks or plates.
-
Pre-incubation:
-
Uptake Measurement:
-
To assess irreversible inhibition, wash the cells twice after pre-incubation to remove unbound inhibitor.[5]
-
Initiate citrate uptake by adding NaCl buffer (or LiCl buffer) containing a fixed concentration of [14C]-citrate.[5] The inhibitor may or may not be present during the uptake phase depending on the experimental design.[4][5]
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells twice with ice-cold NaCl buffer.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Add scintillation fluid to the cell lysates.
-
Measure the amount of [14C]-citrate taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BI-01383298 relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Below is a workflow diagram for the citrate uptake assay.
Caption: Experimental workflow for the [14C]-Citrate Uptake Assay.
Thermostabilization Assay
This in vitro assay is used to confirm direct target engagement of BI-01383298 with purified human SLC13A5 protein.
Materials:
-
Purified human SLC13A5 protein
-
BI-01383298
-
Negative control (BI-01372674)
-
Appropriate buffer
-
Prometheus label-free system (or similar instrument for measuring thermal unfolding)
Protocol:
-
Sample Preparation: Prepare samples of purified hSLC13A5 protein at a suitable concentration in the assay buffer.
-
Compound Addition: Add varying concentrations of BI-01383298 or the negative control to the protein samples. Include a control sample with no compound.
-
Thermal Denaturation: Subject the samples to a thermal ramp using an instrument like the Prometheus system. This system measures changes in protein unfolding by monitoring intrinsic tryptophan fluorescence.
-
Data Acquisition: The instrument will record the fluorescence at different temperatures, generating a melting curve for each sample.
-
Data Analysis:
-
Determine the melting temperature (Tm) for each sample, which is the temperature at which 50% of the protein is unfolded.
-
A significant increase in the Tm in the presence of BI-01383298 compared to the control indicates that the compound binds to and stabilizes the protein, confirming direct target engagement.[2]
-
The logical relationship for interpreting the thermostabilization assay results is depicted below.
Caption: Logic diagram for thermostabilization assay interpretation.
Conclusion
BI-01383298 is a highly potent and selective irreversible inhibitor of human SLC13A5. Its well-characterized in vitro activity, coupled with the availability of a negative control, makes it an indispensable tool for researchers investigating the role of citrate transport in metabolic diseases, cancer, and neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of BI-01383298 in advancing our understanding of SLC13A5 biology.
References
- 1. BI01383298 | Structural Genomics Consortium [thesgc.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Competitive Inhibition of TRPC6 by BI-749327 and BI-764198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of various diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and fibrosis. The development of potent and selective TRPC6 inhibitors is a promising therapeutic strategy. This technical guide provides an in-depth overview of the non-competitive inhibition of TRPC6 by two prominent molecules from Boehringer Ingelheim: BI-749327 and its clinical successor, BI-764198. While the user's query referenced "BI 01383298," it is highly probable that this is a typographical error, and this document will focus on the extensively researched aforementioned compounds. The mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols are presented to facilitate further research and drug development in this area.
Introduction to TRPC6 and Non-Competitive Inhibition
TRPC6 is a receptor-operated cation channel that allows the influx of Ca2+ and other cations into the cell, playing a crucial role in various cellular processes.[1] Gain-of-function mutations and overexpression of TRPC6 are associated with increased intracellular calcium, leading to cellular dysfunction, particularly in podocytes and cardiomyocytes.[2]
In the context of ion channels, "non-competitive inhibition" typically refers to allosteric modulation, where the inhibitor binds to a site on the channel distinct from the agonist binding site. This binding event induces a conformational change in the channel, reducing its activity without directly competing with the agonist. This is analogous to non-competitive inhibition in enzyme kinetics, where the inhibitor binds to the enzyme or the enzyme-substrate complex at an allosteric site.[3]
Quantitative Inhibitory Profile of BI-749327 and BI-764198
BI-749327 is a potent and selective antagonist of TRPC6.[4] BI-764198 is a novel, selective, oral TRPC6 inhibitor currently under investigation for the treatment of FSGS.[2][5]
Table 1: In Vitro Inhibitory Potency of BI-749327
| Target | Species | IC50 (nM) | Selectivity Fold (vs. mTRPC6) | Reference |
| TRPC6 | Mouse | 13 | - | [4][6] |
| TRPC6 | Human | 19 | - | [4] |
| TRPC6 | Guinea Pig | 15 | - | [4] |
| TRPC3 | Mouse | 1,100 | 85 | [4] |
| TRPC7 | Mouse | 550 | 42 | [4] |
Table 2: Clinical Trial Data for BI-764198 in FSGS (Phase 2)
| Treatment Group | Proteinuria Response Rate (≥25% UPCR Reduction at Week 12) | Placebo-Corrected Mean Change in UPCR at Week 12 | Reference |
| Placebo | 7% (1 of 14) | - | [7] |
| BI-764198 (20 mg) | 44% (8 of 18) | -39.82% | [7] |
| BI-764198 (40 mg) | 14% (2 of 14) | - | [7] |
| BI-764198 (80 mg) | 43% (6 of 14) | - | [7] |
| BI-764198 (in patients with TRPC6 mutations) | 100% (4 of 4) | - | [7] |
Signaling Pathways Modulated by TRPC6 Inhibition
The primary signaling pathway affected by TRPC6 activation is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Increased intracellular Ca2+ through TRPC6 activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the transcription of pro-hypertrophic and pro-fibrotic genes.[1][8] BI-749327 has been shown to suppress NFAT activation in cells expressing wild-type or gain-of-function TRPC6 mutants.[8]
TRPC6-NFAT signaling pathway and its inhibition.
Experimental Protocols
In Vitro Inhibition of TRPC6-Mediated NFAT Activation
This protocol describes a luciferase reporter assay to quantify the inhibition of TRPC6-mediated NFAT activation.
Experimental Workflow:
Workflow for NFAT-luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids expressing human TRPC6 and an NFAT-luciferase reporter using a suitable transfection reagent.[9]
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, replace the medium with a serum-free medium containing varying concentrations of BI-749327 or BI-764198.[9]
-
-
Agonist Stimulation:
-
Following a pre-incubation period with the inhibitor, stimulate the cells with a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[9]
-
-
Luciferase Assay:
-
After stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[10]
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the direct measurement of TRPC6 ion currents and their inhibition.
Methodology:
-
Cell Preparation:
-
Use HEK293 cells stably or transiently expressing the TRPC6 channel.
-
Plate cells on glass coverslips for recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES (pH 7.2).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.[11]
-
Activate TRPC6 channels by perfusing the cells with an agonist like OAG.[11]
-
Once a stable current is achieved, co-apply varying concentrations of the inhibitor to determine the dose-dependent inhibition.[11]
-
In Vivo Model of Unilateral Ureteral Obstruction (UUO)
The UUO model is used to induce renal fibrosis and assess the therapeutic efficacy of TRPC6 inhibitors.[3]
Methodology:
-
Surgical Procedure:
-
Anesthetize the mouse and make a flank incision to expose the kidney and ureter.
-
Ligate the ureter at two points to induce obstruction.[12]
-
Suture the incision.
-
-
Drug Administration:
-
Administer BI-749327 or BI-764198 orally or via an appropriate route at the desired dose and frequency. For example, BI-749327 has been administered at 30 mg/kg/day.[4]
-
-
Tissue Collection and Analysis:
-
After a specified period (e.g., 7-14 days), euthanize the animals and harvest the kidneys.
-
Analyze the kidney tissue for markers of fibrosis (e.g., collagen deposition using Picrosirius red staining, expression of fibrotic genes like Col1a1 and Acta2 via qPCR).
-
Conclusion
BI-749327 and BI-764198 are potent and selective non-competitive inhibitors of the TRPC6 ion channel. They effectively block the TRPC6-mediated calcineurin-NFAT signaling pathway, which is implicated in the pathogenesis of renal and cardiac diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of TRPC6 inhibition. The promising clinical data for BI-764198 in FSGS underscores the importance of this target and the potential for developing novel therapies for patients with significant unmet medical needs.[7]
References
- 1. TRPC6 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
- 8. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to BI 01383298: A Potent and Selective SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent, selective, and irreversible inhibitor of the human sodium-coupled citrate (B86180) transporter, SLC13A5 (also known as NaCT).[1] Developed by Boehringer Ingelheim, this small molecule, with the chemical name 1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide, serves as a valuable chemical probe for studying the physiological and pathological roles of SLC13A5.[2] The transporter is highly expressed in the liver and plays a crucial role in importing extracellular citrate into cells.[1] This guide provides a comprehensive overview of the scientific literature on this compound, including its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.
Core Data Summary
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | HEK293FT (ectopic hSLC13A5 expression) | 30 min preincubation, inhibitor washout | ~100 nM | Gopal, E., et al. (2020) |
| IC50 | HepG2 (constitutive hSLC13A5 expression) | Co-incubation with [14C]-citrate | ~100 nM | Gopal, E., et al. (2020) |
| Inhibition Type | - | - | Irreversible, Non-competitive | Gopal, E., et al. (2020) |
| Negative Control | BI 01372674 | - | Inactive analogue | Gopal, E., et al. (2020) |
Selectivity Profile
This compound has been profiled against a panel of other transporters and targets, demonstrating high selectivity for human SLC13A5. It shows significantly lower potency against the murine ortholog of SLC13A5 and other related family members such as hSLC13A2 and hSLC13A3. While the complete raw data from broad selectivity panels are not publicly available, the compound is described as highly selective based on internal profiling by Boehringer Ingelheim.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SLC13A5 Inhibition
Inhibition of SLC13A5 by this compound blocks the uptake of extracellular citrate into hepatocytes. This reduction in intracellular citrate levels is hypothesized to impact several downstream metabolic pathways. Lower cytosolic citrate can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This cascade can influence cellular processes such as de novo lipogenesis and glycolysis.
Caption: Inhibition of SLC13A5 by this compound and its downstream metabolic effects.
Experimental Workflow: Citrate Uptake Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on SLC13A5-mediated citrate uptake in a cell-based assay.
Caption: Workflow for a cell-based [14C]-citrate uptake assay.
Experimental Protocols
[14C]-Citrate Uptake Assay in HEK293FT Cells with Ectopic hSLC13A5 Expression
This protocol is adapted from Gopal, E., et al. (2020).
1. Cell Culture and Transfection:
- Culture HEK293FT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
- Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
- Transfect cells with a plasmid encoding human SLC13A5 using a suitable transfection reagent according to the manufacturer's instructions.
- Allow 48 hours for gene expression.
2. Citrate Uptake Assay:
- Wash the cells twice with a pre-warmed NaCl-based buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).
- Pre-incubate the cells for 30 minutes at 37°C in the NaCl buffer containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
- To assess irreversible inhibition, wash the cells twice with the NaCl buffer to remove the unbound inhibitor.
- Initiate citrate uptake by adding the NaCl buffer containing [14C]-citrate (e.g., 2 µM) and unlabeled citrate to achieve the desired final concentration.
- Incubate for 30 minutes at 37°C.
- Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold NaCl buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
- Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Normalize the radioactive counts to the protein concentration of the cell lysates.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Proliferation Assay
The effect of this compound on cell proliferation can be assessed using various standard methods, such as the MTT or crystal violet assays.
1. Cell Seeding:
- Seed HepG2 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Treatment:
- Treat the cells with a range of concentrations of this compound or vehicle control.
3. Incubation:
- Incubate the cells for a specified period (e.g., 48-72 hours).
4. Proliferation Assessment (MTT Assay Example):
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the concentration of this compound that causes a 50% reduction in cell proliferation (GI50).
This document is intended for research purposes only and provides a summary of publicly available scientific literature. For the most detailed and up-to-date information, please refer to the primary publications.
References
Methodological & Application
Application Notes and Protocols for BI 01383298: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent and selective irreversible inhibitor of the human sodium-coupled citrate (B86180) transporter, SLC13A5 (also known as NaCT). SLC13A5 is responsible for transporting citrate from the bloodstream into cells, particularly in the liver, where it serves as a key substrate for fatty acid and cholesterol synthesis. Dysregulation of SLC13A5 has been implicated in various metabolic disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on SLC13A5.
Data Presentation
Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in both a human embryonic kidney (HEK293) cell line overexpressing human SLC13A5 and a human liver hepatocellular carcinoma (HepG2) cell line with endogenous SLC13A5 expression.[1][2][3][4]
| Cell Line | SLC13A5 Expression | This compound IC50 (nM) |
| HEK293 | Overexpressed hSLC13A5 | 56 |
| HepG2 | Endogenous hSLC13A5 | 24 |
Selectivity Profile of this compound
This compound exhibits high selectivity for human SLC13A5 over other members of the SLC13 family and the murine ortholog.[2][3][4]
| Transporter | This compound IC50 (µM) | Negative Control (BI 01372674) IC50 (µM) |
| Human SLC13A5 | 0.056 | >100 |
| Human SLC13A2 | >100 | Not Determined |
| Human SLC13A3 | >100 | Not Determined |
| Murine SLC13A5 | >100 | >70 |
| Human GLYT2 | >100 | Not Determined |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of citrate uptake into cells. This has downstream consequences on cellular metabolism, most notably the reduction of substrates available for fatty acid synthesis.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This protocol details the measurement of SLC13A5 inhibition by this compound using a radiolabeled citrate uptake assay in cultured cells.
Materials:
-
HEK293 cells stably overexpressing human SLC13A5 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24-well plates
-
This compound
-
BI 01372674 (negative control)
-
[¹⁴C]-Citric acid
-
NaCl Buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.5)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Coat 24-well plates with poly-D-lysine.
-
Seed HEK293-hSLC13A5 or HepG2 cells at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the negative control BI 01372674 in DMSO.
-
Prepare serial dilutions of the compounds in NaCl Buffer to achieve the desired final concentrations.
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed NaCl Buffer.
-
Add the desired concentrations of this compound, negative control, or vehicle (DMSO) in NaCl Buffer to the wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
[¹⁴C]-Citrate Uptake:
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the NaCl Buffer (final concentration of ~2 µM is recommended).
-
After the pre-incubation, wash the cells twice with NaCl buffer to remove any free inhibitor.
-
Add the [¹⁴C]-citrate uptake solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold NaCl Buffer to remove extracellular [¹⁴C]-citrate.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the counts per minute (CPM) for each condition.
-
Normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the [¹⁴C]-citrate uptake assay.
References
Application Notes and Protocols for BI-01383298: A TRPC6 Inhibitor Cell-Based Assay Guide
Disclaimer: Information regarding the specific compound "BI 01383298" was not publicly available. The following application notes and protocols are based on published research for a closely related, potent, and selective TRPC6 inhibitor, BI 749327 , and the clinical trial compound BI 764198 . These compounds target the Transient Receptor Potential Canonical 6 (TRPC6) channel, and the methodologies described are likely applicable for the in vitro characterization of other selective TRPC6 inhibitors.
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that plays a crucial role in calcium signaling.[1] Dysregulation of TRPC6 activity, through enhanced gene expression or gain-of-function mutations, has been implicated in the pathophysiology of cardiac and renal diseases, particularly those involving fibrosis and pathological hypertrophy.[1][2] Pharmacological inhibition of TRPC6 presents a promising therapeutic strategy for these conditions.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays used to characterize TRPC6 inhibitors like BI 749327. The protocols detailed below focus on assessing the compound's mechanism of action and its efficacy in cellular models of disease.
Mechanism of Action: TRPC6-Calcineurin-NFAT Signaling Pathway
TRPC6 activation leads to an influx of calcium (Ca2+) into the cell. This increase in intracellular calcium activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[2] Dephosphorylated NFAT translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in pathological processes such as hypertrophy and fibrosis.[1][2] Notably, NFAT can also enhance the expression of the TRPC6 gene itself, creating a positive feedback loop that can amplify the pathological signaling.[2] Selective TRPC6 inhibitors, such as BI 749327, block this signaling cascade by preventing the initial calcium influx.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI 01383298 in HepG2 Cells
For Research Use Only.
Introduction
BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT).[1][2] This transporter is highly expressed in the liver and plays a crucial role in transporting citrate from the bloodstream into hepatocytes.[3] Within the cell, citrate is a key metabolite, serving as a primary precursor for the synthesis of fatty acids and sterols.[4] In hepatocellular carcinoma (HCC) cell lines like HepG2, which have endogenous SLC13A5 expression, inhibition of this transporter offers a valuable tool to investigate the roles of extracellular citrate in cancer cell metabolism, proliferation, and signaling.[5][6]
These application notes provide detailed protocols for utilizing this compound in HepG2 cells to study its effects on citrate uptake, cell proliferation, and key metabolic signaling pathways. A structurally related negative control, BI 01372674, is available to confirm that the observed effects are specific to SLC13A5 inhibition.[3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Citrate Uptake) | HepG2 (endogenous hSLC13A5) | 24 nM | [1] |
| IC₅₀ (Citrate Uptake) | HEK293 (overexpressing hSLC13A5) | 56 nM | [1] |
| Mechanism of Inhibition | Human NaCT | Irreversible, Non-competitive | [6] |
Table 2: Kinetic Parameters of Citrate Uptake in HepG2 Cells with this compound Treatment
| Parameter | Control | This compound (100 nM) | Reference |
| Vmax (nmol/mg protein/30 min) | 94 ± 6 | 22 ± 3 | [6] |
| Kt (μM) | 630 ± 135 | 445 ± 180 | [6] |
Signaling Pathways and Experimental Workflows
SLC13A5 Signaling Pathway in HepG2 Cells
Inhibition of SLC13A5 by this compound blocks the entry of extracellular citrate into the hepatocyte. This has significant downstream consequences on cellular metabolism and signaling. The reduced intracellular citrate pool limits the substrate for ATP-citrate lyase (ACLY), thereby decreasing the production of acetyl-CoA, a critical building block for de novo lipogenesis (fatty acid and cholesterol synthesis).[4] Furthermore, a decrease in cytosolic citrate can lead to an altered ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[7][8] Activated AMPK is a central energy sensor that inhibits anabolic pathways to conserve energy. One of its key targets is the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which is inhibited by AMPK activation.[7][9] The suppression of mTORC1 signaling ultimately leads to a reduction in cell proliferation.[7]
Experimental Workflow
A typical workflow to characterize the effects of this compound in HepG2 cells involves a series of assays to confirm target engagement and elucidate the downstream biological consequences. This starts with a citrate uptake assay to verify the inhibition of SLC13A5, followed by a cell proliferation assay to assess the impact on cell growth. Subsequent mechanistic studies can include Western blotting to analyze signaling pathway modulation and metabolic assays to measure changes in fatty acid and sterol synthesis.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This protocol is adapted from methodologies described for measuring SLC13A5 activity in HepG2 cells.[6][10]
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
NaCl Buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES/Tris, pH 7.5)
-
This compound and BI 01372674 (negative control) dissolved in DMSO
-
[¹⁴C]-Citrate
-
Scintillation fluid and counter
Protocol:
-
Seed HepG2 cells in 24-well plates and grow to confluence (typically 48 hours).
-
Prepare working solutions of this compound and the negative control in NaCl buffer at desired concentrations. Include a DMSO vehicle control.
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with 1 mL of room temperature NaCl buffer.
-
Pre-incubate the cells with 0.5 mL of the inhibitor, negative control, or vehicle control solutions for 30 minutes at 37°C.
-
Prepare the uptake solution by adding [¹⁴C]-Citrate to the respective treatment buffers to a final concentration of ~3.5-7.0 µM.
-
Aspirate the pre-incubation solution and add 0.5 mL of the [¹⁴C]-Citrate-containing uptake solution to each well.
-
Incubate for 30 minutes at 37°C.[10]
-
To stop the uptake, aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold NaCl buffer.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 1 hour at room temperature.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the data (cpm/mg protein).
Cell Proliferation Assay (WST-8)
This protocol provides a colorimetric method for the determination of cell viability in cell proliferation assays.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound and BI 01372674 dissolved in DMSO
-
WST-8 Assay Kit
-
96-well microtiter plate
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours in a CO₂ incubator at 37°C.
-
Prepare serial dilutions of this compound and the negative control in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.
-
Gently shake the plate for 1 minute to ensure homogeneous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK), a marker of its activation, in response to this compound treatment.[1][11]
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound and BI 01372674 dissolved in DMSO
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluence.
-
Treat cells with this compound, negative control, or vehicle for the desired time (e.g., 24 hours). A positive control for AMPK activation, such as AICAR (1 mM), can be included.[9]
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total AMPKα.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Extracellular Citrate Treatment Induces HIF1α Degradation and Inhibits the Growth of Low-Glycolytic Hepatocellular Carcinoma under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-8 cell proliferation assay [bio-protocol.org]
- 4. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hepatic Plasma Membrane Citrate Transporter NaCT (SLC13A5) as a Molecular Target for Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Characterization of TRPC6 Inhibition by BI 749327 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for studying the effects of a TRPC6 (Transient Receptor Potential Canonical 6) inhibitor in a human embryonic kidney 293 (HEK293) cell line model. While the specific compound BI 01383298 was not identified in public literature, this guide uses the potent and selective TRPC6 antagonist BI 749327 as a representative molecule for experimental design.[1] The HEK293 cell line is a widely used platform for producing recombinant proteins and viral vectors due to its high transfectivity and rapid growth.[2][3][4] These protocols cover cell culture, transfection, functional assays, and downstream signaling analysis to characterize the inhibition of the TRPC6 ion channel, a key player in calcium signaling and a therapeutic target for various diseases.[1][5]
Data Presentation: Quantitative Analysis of TRPC6 Inhibition
The following tables summarize key quantitative data for the characterization of TRPC6 and its inhibition by BI 749327.
Table 1: In Vitro Potency and Selectivity of BI 749327
| Compound | Target | Assay | IC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Reference |
|---|
| BI 749327 | Mouse TRPC6 | Calcium Influx | 13 | 85-fold | 42-fold |[1] |
Table 2: Experimental Conditions for TRPC6 Activation in HEK293 Cells
| Activator | Mechanism | Concentration | Cell System | Typical Effect | Reference |
|---|---|---|---|---|---|
| OAG | DAG Analog | 100 µM | HEK293 cells expressing TRPC6 | Increased whole-cell TRPC6 current | [6][7][8] |
| Carbachol (CCh) | Muscarinic Receptor Agonist | 100 µM | HEK293 cells expressing TRPC6 | Activation of TRPC6 currents | [9] |
| Thapsigargin | SERCA Inhibitor | 0.5 - 1 µM | HEK T6.11 cells | TRPC6 translocation to plasma membrane |[8] |
Table 3: Effects of TRPC6 Activation on Intracellular Calcium ([Ca²⁺]i)
| Condition | [Ca²⁺]i Change | Membrane Potential | Cell System | Notes | Reference |
|---|---|---|---|---|---|
| OAG Application | 50–100 nM increase | Clamped at -50 to -80 mV | Perforated-patch recording in single HEK293-TRPC6 cells | Ca²⁺ entry is highly dependent on a hyperpolarized membrane potential. | [6][7] |
| OAG Application | Little to no effect | Uncontrolled (depolarized) | Single HEK293-TRPC6 cells | Depolarization greatly attenuates Ca²⁺ influx through TRPC6 channels. |[6][7] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying TRPC6 inhibition.
Caption: TRPC6 activation by GPCR signaling and inhibition by BI 749327.
Caption: Workflow for assessing TRPC6 inhibitor activity in HEK293 cells.
Caption: Positive feedback loop between TRPC6 and NFAT signaling.[10]
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and transient transfection to express human TRPC6.
Materials:
-
HEK293 Cell Line (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
TRPC6 expression plasmid (e.g., in pCI-neo vector)
-
Transfection reagent (e.g., SuperFect™ or Lipofectamine)
-
G418 (for stable cell line selection, if required)
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Seeding for Transfection: One day before transfection, reseed cells in 35 mm culture dishes to achieve 40-60% confluency on the day of transfection.[9]
-
Transfection:
-
Prepare a mixture of 2 µg of the TRPC6 plasmid DNA with a suitable transfection reagent according to the manufacturer's instructions.[9]
-
For tracking transfected cells, co-transfect with 0.4 µg of a marker plasmid (e.g., encoding a surface antigen like CD8 or a fluorescent protein like GFP).[9]
-
Add the DNA-reagent complex to the cells and incubate for the recommended duration.
-
-
Post-Transfection: After 24 hours, the cells can be used for transient expression experiments or reseeded for stable cell line selection.
-
(Optional) Stable Cell Line Generation: To generate a stable cell line, culture the transfected cells in media containing an appropriate concentration of G418. Replace the selective medium every 3-4 days until resistant colonies appear. Isolate and expand individual clones for characterization.[6]
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) via Fura-2 Imaging
This protocol measures changes in intracellular calcium in response to TRPC6 activation and inhibition.
Materials:
-
HEK293 cells expressing TRPC6
-
Fura-2 AM fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
TRPC6 activator (e.g., 100 µM OAG)
-
TRPC6 inhibitor (e.g., BI 749327)
-
Fluorescence microscope with an imaging system capable of ratiometric measurement at 340/380 nm excitation.
Procedure:
-
Cell Plating: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
-
Imaging Setup: Mount the coverslip onto the microscope stage. Continuously perfuse the cells with buffer.
-
Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (F340/F380) for 1-2 minutes.
-
Compound Addition: Add the TRPC6 inhibitor (BI 749327) at the desired concentration and incubate for 5-10 minutes while continuing to record.
-
Activation: Add the TRPC6 activator (e.g., OAG) to the buffer and record the change in the Fura-2 ratio, which reflects the change in [Ca²⁺]i.[6][7]
-
Data Analysis: Quantify the change in the fluorescence ratio over time. The peak response after agonist addition is used to determine the level of inhibition and calculate IC50 values.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the ion current through TRPC6 channels.
Materials:
-
HEK293 cells expressing TRPC6 plated on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Approach: Place a coverslip with cells in the recording chamber. Under microscopic guidance, approach a single cell with the patch pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential, typically -60 mV.[9]
-
Current Recording: Record baseline current. Apply the TRPC6 activator (e.g., OAG or CCh) to the extracellular solution and record the induced inward current.[6][7][9]
-
Inhibition Assay: To test inhibition, perfuse the cell with a solution containing BI 749327 prior to and during the application of the activator.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the inhibitor to determine the percentage of inhibition.
Protocol 4: NFAT Translocation Assay
This protocol assesses the downstream signaling effect of TRPC6 activation by monitoring the nuclear translocation of NFAT.[10]
Materials:
-
HEK293 cells
-
Expression vectors for TRPC6 and NFAT-GFP (Green Fluorescent Protein)
-
Hoechst 33342 or DAPI for nuclear staining
-
High-content imaging system or confocal microscope
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with plasmids for TRPC6 and NFAT-GFP using the method in Protocol 1.
-
Plating: Plate the transfected cells onto imaging-quality plates or coverslips.
-
Treatment: 24-48 hours post-transfection, treat the cells with BI 749327 or vehicle control for the desired duration.
-
Stimulation: Stimulate the cells with a TRPC6 activator to induce NFAT translocation.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells if necessary.
-
Stain the nuclei with Hoechst or DAPI.
-
-
Imaging: Acquire images of the GFP (NFAT) and DAPI (nuclei) channels for multiple fields of view.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NFAT-GFP. An increase in this ratio indicates nuclear translocation.[10] Compare the ratios between untreated, stimulated, and inhibitor-treated groups to assess the effect of BI 749327 on NFAT signaling. BI 749327 has been shown to suppress NFAT activation in HEK293T cells expressing TRPC6.[1]
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hek293.com [hek293.com]
- 4. beckman.com [beckman.com]
- 5. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple regulation by calcium of murine homologues of transient receptor potential proteins TRPC6 and TRPC7 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI 01383298 Citrate Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent and species-specific inhibitor of the human sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5 or mINDY.[1] This transporter is primarily expressed in the liver, brain, and testes and is responsible for importing citrate from the bloodstream into cells.[2][3][4] Citrate is a key metabolite in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid and cholesterol biosynthesis.[5][6] Dysregulation of NaCT has been implicated in metabolic diseases such as obesity and diabetes, as well as in neurological disorders like neonatal epilepsy.[2][3][6] Consequently, inhibitors of NaCT like this compound are valuable research tools for studying citrate metabolism and are being investigated as potential therapeutic agents.[6]
These application notes provide a detailed protocol for a cell-based citrate uptake assay using this compound to determine its inhibitory activity on the human NaCT transporter. The protocol is optimized for the human liver hepatocellular carcinoma cell line HepG2, which endogenously expresses SLC13A5.
Mechanism of Action
This compound inhibits the transport of citrate into cells by binding to the NaCT transporter.[6] Studies have shown that the inhibition is dose-dependent.[7] The presence of lithium (Li⁺) can enhance the inhibitory effect of this compound, likely by increasing the transporter's affinity for the inhibitor.[2][7]
Below is a diagram illustrating the proposed signaling pathway of NaCT-mediated citrate uptake and its inhibition by this compound.
References
Application Notes and Protocols for BI 01383298 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT).[1][2][3][4][5] SLC13A5 is responsible for transporting citrate from the extracellular space into cells, particularly in the liver and central nervous system.[2][6] Citrate is a crucial metabolite in the tricarboxylic acid (TCA) cycle and serves as a precursor for the synthesis of fatty acids and sterols.[1][2] In certain cancer cells, there is an increased reliance on extracellular citrate to fuel metabolic pathways that support rapid proliferation.[1][7] Inhibition of SLC13A5 by this compound can disrupt these pathways, leading to a decrease in cell growth and proliferation, particularly in cancer cell lines with high SLC13A5 expression, such as the hepatocellular carcinoma cell line, HepG2.[3][8]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in a cell-based assay format. The provided methodologies are optimized for the HepG2 cell line, which endogenously expresses SLC13A5.[3]
Data Presentation
The inhibitory activity of this compound on SLC13A5 and its effect on cell proliferation can be quantified and summarized. The following table includes reported IC50 values for this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (SLC13A5 Inhibition) | HEK cells overexpressing hSLC13A5 | 56 nM | [3] |
| IC50 (SLC13A5 Inhibition) | HepG2 cells (endogenous hSLC13A5) | 24 nM | [3] |
| IC50 (Citrate Uptake Inhibition) | HepG2 cells | ~100 nM | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (ATCC® HB-8065™)
-
Compound: this compound (and optional negative control BI 01372674)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.
-
Solvent: DMSO (cell culture grade)
-
Equipment:
-
96-well clear-bottom, white-walled tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Protocol: Cell Proliferation Assay using CellTiter-Glo®
This protocol is designed to determine the effect of this compound on the proliferation of HepG2 cells by measuring ATP levels as an indicator of cell viability.
1. Cell Culture and Plating: a. Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. b. Harvest cells using standard trypsinization procedures when they reach 70-80% confluency. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear-bottom, white-walled plate. f. Incubate the plate for 24 hours to allow cells to attach.
2. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. c. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death if desired. d. After the 24-hour cell attachment period, carefully remove the medium from the wells. e. Add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
3. Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Measurement (CellTiter-Glo®): a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a luminometer.
5. Data Analysis: a. Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized viability data against the logarithm of the compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
Conclusion
This document provides a comprehensive guide for assessing the anti-proliferative effects of the SLC13A5 inhibitor, this compound. The provided protocols and diagrams offer a framework for researchers to investigate the impact of citrate transport inhibition on cancer cell metabolism and growth. The use of an ATP-based assay like CellTiter-Glo® provides a robust and sensitive method for quantifying cell viability. Researchers can adapt this protocol for other relevant cell lines or to explore different endpoints of cellular function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Citrate transporter inhibitors: possible new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reframeDB [reframedb.org]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. The growing research toolbox for SLC13A5 citrate transporter disorder: a rare disease with animal models, cell lines, an ongoing Natural History Study and an engaged patient advocacy organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extracellular Citrate Fuels Cancer Cell Metabolism and Growth [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BI 01383298: Application Notes and Protocols for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent and selective chemical probe for the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT).[1][2][3] As an irreversible inhibitor, it provides a valuable tool for investigating the physiological and pathological roles of citrate transport in various cellular processes, including fatty acid synthesis, sterol synthesis, and energy metabolism. This document provides detailed application notes and protocols for the use of this compound in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its potency in different cell lines and its selectivity against other transporters.
Table 1: Potency of this compound in Cellular Assays
| Cell Line | Target Expression | Assay Type | IC50 Value | Reference |
| HEK293-hSLC13A5 | Overexpression | ¹⁴C-Citrate Uptake | 56 nM | [1][3] |
| HepG2 | Endogenous | ¹⁴C-Citrate Uptake | 24 nM | [1][3] |
Table 2: Selectivity Profile of this compound
| Transporter | Cell Line | Assay Type | IC50 Value | Reference |
| hSLC13A2 | HEK293 | ¹⁴C-Citrate Uptake | >100 µM | [1] |
| hSLC13A3 | HEK293 | ¹⁴C-Citrate Uptake | >100 µM | [1] |
| mSLC13A5 | HEK293 | ¹⁴C-Citrate Uptake | >100 µM | [1] |
| GLYT2 | HEK293 | Glycine Uptake | >100 µM |
Signaling Pathway
This compound directly inhibits the SLC13A5 transporter, which is primarily located on the plasma membrane of hepatocytes.[1] This transporter is responsible for the uptake of citrate from the bloodstream into the cells. Intracellular citrate serves as a key metabolite, notably being converted to acetyl-CoA by ATP citrate lyase (ACLY) for use in fatty acid and cholesterol synthesis. By blocking citrate influx, this compound can modulate these downstream metabolic pathways.
Experimental Protocols
Due to its irreversible mechanism of action, a pre-incubation step is crucial to achieve maximal inhibition of citrate uptake. A 30-minute pre-incubation with this compound is recommended for cellular assays.
Protocol 1: Cellular Citrate Uptake Assay
This protocol is adapted from studies using HEK293 cells overexpressing human SLC13A5 and HepG2 cells with endogenous expression.[4]
Materials:
-
HEK293 cells stably overexpressing hSLC13A5 or HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
NaCl buffer (pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[¹⁴C]-Citrate
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 24-well) and grow to confluency.
-
Pre-incubation:
-
Aspirate the growth medium.
-
Wash the cells twice with NaCl buffer.
-
Add NaCl buffer containing the desired concentration of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Citrate Uptake:
-
Remove the pre-incubation solution.
-
Wash the cells twice with NaCl buffer to remove the inhibitor.
-
Add NaCl buffer containing [¹⁴C]-Citrate (e.g., 2 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Aspirate the uptake buffer and wash the cells three times with ice-cold NaCl buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (Colony Formation)
This protocol is based on the methodology used to assess the effect of this compound on HepG2 cell proliferation.[4]
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound stock solution
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed a low density of HepG2 cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 µM and 10 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for colony formation (e.g., 7-14 days).
-
Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes.
-
Remove the fixative and stain the colonies with Crystal Violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Image the plates and count the number of colonies.
-
Alternatively, the stain can be solubilized (e.g., with 10% acetic acid) and the absorbance can be measured.
-
-
Data Analysis:
-
Compare the number or density of colonies in the treated wells to the vehicle control to determine the effect on cell proliferation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell-based assay using this compound.
Conclusion
This compound is a valuable tool for studying the role of the citrate transporter SLC13A5 in cellular metabolism. The provided protocols and data serve as a guide for researchers to effectively utilize this chemical probe in their cell-based experiments. It is important to note the species specificity of this inhibitor, as it is not recommended for use in mouse models. Careful consideration of the experimental setup, including the pre-incubation time, is essential for obtaining reliable and reproducible results.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
BI 01383298: Application Notes and Protocols for a Novel SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 01383298 is a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT).[1][2] This small molecule demonstrates high affinity for its target and serves as a valuable tool for investigating the physiological and pathological roles of citrate transport. SLC13A5 is primarily expressed in the plasma membrane of hepatocytes, where it facilitates the transport of citrate from the bloodstream into the cells.[1][2] Emerging research has implicated SLC13A5 in various disease states, including metabolic disorders and cancer, making this compound a compound of significant interest for basic research and drug development.
Research Applications
The primary application of this compound is the in vitro inhibition of SLC13A5 to study the downstream effects of reduced intracellular citrate. Key research areas include:
-
Cancer Biology: Inhibition of SLC13A5 by this compound can be used to investigate the role of extracellular citrate in cancer cell proliferation, particularly in hepatocellular carcinoma and pancreatic cancer.[3][4] Studies have shown that silencing SLC13A5 can disrupt energy homeostasis and inhibit the growth of human hepatoma cells.[3]
-
Metabolic Diseases: Given that SLC13A5 knockout in animal models has shown protection against obesity and diabetes, this compound is a critical tool for exploring the transporter's role in metabolic regulation.[1][2] It can be used to study the impact of citrate transport on fatty acid synthesis, cholesterol synthesis, and insulin (B600854) sensitivity in relevant cell models.[5]
-
Neurological Disorders: While loss-of-function mutations in SLC13A5 are linked to early-infantile epileptic encephalopathy, the therapeutic potential of inhibiting this transporter in other neurological contexts is an area of active investigation.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | HEK cells | Overexpressing hSLC13A5 | 56 nM | [7] |
| IC50 | HepG2 cells | Endogenous hSLC13A5 expression | 24 nM | [7] |
| IC50 | HepG2 cells | Endogenous hSLC13A5 expression | ~100 nM | [8] |
| Target | Selectivity over hSLC13A5 | Reference |
| hSLC13A2 | >1000-fold | [7] |
| hSLC13A3 | >1000-fold | [7] |
| murine SLC13A5 | Inactive | [1] |
Signaling Pathways and Experimental Workflows
SLC13A5 Signaling Pathway in Hepatocytes
Caption: SLC13A5-mediated citrate transport and its role in cellular metabolism.
Experimental Workflow: In Vitro SLC13A5 Inhibition Assay
Caption: A typical workflow for an in vitro citrate uptake assay using this compound.
Experimental Protocols
Protocol 1: In Vitro Citrate Uptake Assay
This protocol is designed to measure the inhibition of SLC13A5-mediated citrate uptake by this compound in either HepG2 cells (endogenous expression) or HEK293 cells overexpressing human SLC13A5.
Materials:
-
HepG2 cells (ATCC HB-8065) or HEK293 cells stably expressing hSLC13A5
-
Complete culture medium (e.g., EMEM with 10% FBS for HepG2)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
[14C]-Citrate (radiolabeled substrate)
-
Uptake buffer (e.g., 10 mM HEPES, 100 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.4)[9]
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS)[9]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 or HEK293-hSLC13A5 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound and vehicle control in uptake buffer to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with uptake buffer.[9] Add the prepared this compound or vehicle control solutions to the respective wells and pre-incubate for 30 minutes at 37°C.[3]
-
Initiate Uptake: To initiate the uptake reaction, add [14C]-citrate to each well to a final concentration of approximately 5-10 µM.[3][9]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[3]
-
Stop Uptake: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of HepG2 cells.
Materials:
-
HepG2 cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
Compound Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal of the treated wells to the vehicle control to determine the percent inhibition of cell proliferation. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) if applicable.
References
- 1. mdpi.com [mdpi.com]
- 2. HepG2 Cells [cytion.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI01383298 | Structural Genomics Consortium [thesgc.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI 01383298 solubility issues and solutions
Welcome to the technical support center for BI 01383298. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and irreversible inhibitor of the human sodium-coupled citrate (B86180) transporter, SLC13A5 (also known as the sodium-citrate co-transporter, NaCT).[1][2][3][4] SLC13A5 is primarily expressed in the liver and is responsible for transporting citrate from the bloodstream into hepatocytes. By inhibiting this transporter, this compound can be used as a chemical probe to study the roles of citrate transport in various cellular processes. The compound is intended for in vitro use.[1][4]
Q2: What are the known solubility characteristics of this compound?
This compound is characterized as a "poorly soluble" compound, particularly in aqueous solutions.[1][4] Its aqueous solubility at pH 6.8 is less than 1 µg/mL.[1][4] Consequently, organic solvents are necessary to dissolve and handle this compound effectively in experimental settings.
Q3: In which organic solvents is this compound soluble?
The most commonly reported solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). However, the reported solubility in DMSO varies across different suppliers. It is crucial to use high-quality, anhydrous (fresh) DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[2][5]
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
This is a common issue arising from the poor aqueous solubility of this compound. When the DMSO stock is added to an aqueous medium, the compound may crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not so high as to affect your experimental system. The Structural Genomics Consortium suggests that this compound is soluble at up to 200µM in media containing 0.1% DMSO.[6] If precipitation occurs, consider slightly increasing the final DMSO percentage.
-
Sonication: After diluting the DMSO stock, sonicate the final solution to aid in dissolution.[2]
-
Gentle Warming: Briefly and gently warming the solution to around 30-37°C can help to redissolve any precipitate.[6]
-
Lower Final Concentration: If the above steps are not successful, the intended final concentration of this compound may be too high for the chosen conditions. Consider reducing the final concentration.
Issue: Inconsistent results or lower than expected potency.
This could be related to inaccurate concentration of the stock solution due to incomplete dissolution or degradation.
Solutions:
-
Proper Stock Preparation: Ensure the compound is fully dissolved when preparing your stock solution. The use of an ultrasonic bath is recommended.[2] For a 5 mM stock in DMSO, gentle warming to 30°C and agitation may be necessary upon thawing.[6]
-
Fresh DMSO: Use fresh, anhydrous DMSO to prepare your stock solutions. DMSO that has absorbed moisture will be less effective at dissolving this compound.[2][5]
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] MedchemExpress suggests that at -20°C, the stock solution is stable for one month, and at -80°C, for six months.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Aqueous Buffer (pH 6.8) | < 0.001 | < 0.0022 | - | [1][4] |
| DMSO | 37.5 | 84.21 | Requires sonication. | [2] |
| DMSO | 22.27 | 50 | - | [3] |
| DMSO | 7 | 15.15 | Use fresh DMSO. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, appropriate personal protective equipment (PPE), and a calibrated balance.
-
Calculation: Based on the molecular weight of this compound (445.34 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 4.45 mg of the compound.
-
Procedure: a. Weigh the calculated amount of this compound powder in a suitable vial. b. Add the corresponding volume of fresh, anhydrous DMSO. c. Vortex the solution thoroughly. d. Place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous experimental buffer (e.g., cell culture media, assay buffer).
-
Procedure: a. Thaw the 10 mM stock solution. If using a 5mM stock, gentle warming to 30°C with agitation may be needed.[6] b. Perform serial dilutions of the stock solution into your aqueous buffer to achieve the final desired concentration. c. Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.[6] d. After adding the compound to the aqueous buffer, vortex the solution immediately and thoroughly. e. If any cloudiness or precipitate is observed, refer to the troubleshooting guide above.
Signaling Pathway
This compound inhibits SLC13A5, which is responsible for transporting extracellular citrate into cells, particularly hepatocytes. This process is crucial for various metabolic pathways.
Caption: Mechanism of action of this compound.
References
improving BI 01383298 solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-01383298, a potent and selective irreversible inhibitor of the human sodium-coupled citrate (B86180) transporter SLC13A5. The primary focus of this guide is to address challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Improving BI-01383298 Solubility in DMSO
Researchers may encounter difficulties in dissolving BI-01383298 in DMSO, especially at higher concentrations. This can manifest as a persistent precipitate, cloudiness in the solution, or the formation of a film. The following troubleshooting steps and experimental protocols are designed to address these issues.
Initial Observation: Precipitate or Cloudiness in DMSO
If you observe a precipitate or cloudiness after attempting to dissolve BI-01383298 in DMSO at room temperature, follow this workflow:
Technical Support Center: Investigating Moderate Microsomal Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering moderate microsomal stability in their experimental compounds, such as BI 01383298. The following resources are designed to assist in interpreting results, troubleshooting assays, and planning next steps.
Interpreting "Moderate" Microsomal Stability
"Moderate" microsomal stability is a relative term and its interpretation can depend on the specific therapeutic goals and context of a drug discovery project. Generally, it indicates that the compound is metabolized at a rate that is neither very rapid (high clearance) nor very slow (low clearance).
Key parameters for assessing microsomal stability include:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.[1]
-
Intrinsic Clearance (CLint): The rate at which a compound is metabolized by liver microsomes, independent of other physiological factors.[1][2]
Compounds with moderate stability may represent a good starting point for optimization, as they are active enough to be metabolized but may not be cleared from the body too quickly.
Data Presentation: Example Microsomal Stability Data
For a compound exhibiting moderate microsomal stability, the data might be summarized as follows:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Incubation Time (min) | 0, 5, 15, 30, 45 | 0, 5, 15, 30, 45 |
| t½ (min) | 25 | 18 |
| CLint (µL/min/mg protein) | 27.7 | 38.5 |
| % Remaining at 30 min | 43% | 31% |
Note: These are example data and do not represent actual results for this compound.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound in liver microsomes.[3][4]
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, mouse, etc.)[4]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[5]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][5]
-
Control compounds (high and low clearance)
-
Acetonitrile (for reaction termination)[3]
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)[5]
-
LC-MS/MS system for analysis[1]
2. Assay Procedure:
-
Prepare Reagents: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the test compound and controls.
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to allow temperature equilibration.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[3]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile.[3]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate, add the internal standard, and analyze the remaining parent compound concentration using LC-MS/MS.[1]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during microsomal stability assays.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates. | - Pipetting errors.- Inconsistent mixing.- Issues with the analytical method. | - Ensure proper pipette calibration and technique.- Gently vortex or shake plates to ensure homogeneity.- Validate the LC-MS/MS method for linearity, precision, and accuracy. |
| Compound appears unstable in the absence of NADPH. | - Chemical instability of the compound in the assay buffer.- Non-NADPH dependent enzymatic degradation.[3] | - Run a control incubation without the NADPH regenerating system to assess chemical stability.[3]- If instability persists, investigate the compound's stability at the assay pH and temperature. |
| No metabolism is observed for the positive control. | - Inactive microsomes.- Inactive NADPH regenerating system.- Incorrect assay setup. | - Use a new lot of microsomes or test their activity with a different substrate.- Prepare a fresh NADPH regenerating solution.- Double-check all reagent concentrations and incubation conditions. |
| The observed clearance is much lower than expected (underprediction of in vivo clearance). | - The primary metabolic pathway is not mediated by CYP enzymes present in microsomes (e.g., UGT conjugation, cytosolic aldehyde oxidation).[3]- Metabolism occurs in extrahepatic tissues (e.g., intestine, kidney).[3]- Other clearance routes like renal excretion are significant.[3] | - Consider using S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes.[1][2]- Investigate metabolism in microsomes from other tissues.- Conduct in vivo pharmacokinetic studies to determine the major routes of elimination. |
| What is the significance of using pooled microsomes? | Individual donors can have significant variability in their metabolic enzyme expression and activity. | Pooling microsomes from multiple donors helps to average out this interindividual variability, providing a more representative measure of the compound's metabolism in the general population.[3] |
| Why is an NADPH regenerating system used? | NADPH is a critical cofactor for cytochrome P450 enzymes, the primary drivers of Phase I metabolism in microsomes.[3] | The regenerating system ensures a sustained supply of NADPH throughout the incubation period, maintaining consistent enzyme activity. |
Visualizations
The following diagrams illustrate the experimental workflow for a microsomal stability assay and the general concept of Phase I metabolism.
Caption: Experimental workflow for a typical microsomal stability assay.
Caption: Simplified overview of Phase I metabolism by CYP enzymes.
References
- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Optimizing IC50 Determination for Novel Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of novel inhibitors, using BI 01383298 as an example, for accurate half-maximal inhibitory concentration (IC50) determination. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor. Its primary mechanism of action is the inhibition of a key kinase in the [Specify Signaling Pathway, e.g., MAPK/ERK] signaling cascade, which is frequently dysregulated in various cancer types. By blocking the activity of this kinase, this compound aims to impede tumor cell proliferation and survival.
Q2: What are the typical IC50 values for this compound?
A2: The IC50 value for this compound is highly dependent on the experimental context, particularly the cell line being used and the assay conditions. It is crucial to establish a baseline for your specific system. For guidance, refer to the table below for expected ranges in common assay formats.
| Assay Type | Target/Cell Line | Expected IC50 Range |
| Biochemical Assay | Isolated Target Kinase | 1 - 50 nM |
| Cell-Based Assay | Cancer Cell Line A | 50 - 200 nM |
| (Proliferation) | Cancer Cell Line B | 150 - 500 nM |
Q3: Why are my IC50 values for this compound inconsistent between experiments?
A3: Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from various sources.[1][2] Key factors that can influence the reproducibility of IC50 values include:
-
Cell-based variability : Cell passage number, cell seeding density, and cell health can all impact the outcome.[3]
-
Assay conditions : Variations in incubation time, serum concentration in the media, and reagent stability can lead to differing results.
-
Compound handling : Issues with the solubility, stability, and accurate dilution of this compound can introduce significant errors.[4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during IC50 determination for this compound.
Problem 1: High Variability in Replicate Wells
-
Possible Cause: Inaccurate pipetting, uneven cell distribution, or incomplete mixing of the compound.
-
Solution:
-
Ensure pipettes are properly calibrated.
-
Thoroughly resuspend cells to create a single-cell suspension before plating.
-
After adding the compound, gently mix the contents of the wells using a plate shaker or by tapping the plate.
-
Problem 2: Poor Curve Fit or No Sigmoidal Dose-Response
-
Possible Cause: The concentration range of this compound may be too narrow or not centered around the IC50.[2] Another possibility is compound precipitation at higher concentrations.
-
Solution:
-
Perform a wider range of serial dilutions (e.g., 10-fold dilutions) in a preliminary experiment to identify the approximate IC50.
-
For the main experiment, use a narrower range of concentrations (e.g., 2- or 3-fold dilutions) centered around the estimated IC50.
-
Visually inspect the wells with the highest concentrations for any signs of compound precipitation.
-
Problem 3: IC50 Values Differ Significantly From Expected Ranges
-
Possible Cause: Incorrect stock solution concentration, degradation of the compound, or variations in cell line sensitivity.
-
Solution:
-
Verify the concentration of your this compound stock solution.
-
Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure you are using the correct cell line and that it is within a consistent passage number range. Different cell lines can exhibit varying sensitivity to the same compound.[5][6][7][8]
-
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound.[9]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium. A common starting point is a 10-point dilution series with 3-fold dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.[9]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: BI 01383298 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BI 01383298, a potent and selective inhibitor of the sodium-citrate co-transporter SLC13A5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe that acts as a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5).[1][2] SLC13A5, also known as the sodium-citrate co-transporter (NaCT), is primarily expressed in the liver and is responsible for transporting citrate (B86180) from the bloodstream into hepatocytes.[3]
Q2: What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of SLC13A5.[4] This means it forms a stable interaction with the transporter, leading to a sustained inhibition of its function. Due to this irreversible nature, a pre-incubation period of 30 minutes is recommended to achieve maximal inhibition in cellular uptake assays.[4]
Q3: Is there a negative control available for this compound experiments?
Yes, a chemically related negative control, BI01372674, is available.[3] This control compound is structurally analogous to this compound but does not significantly inhibit SLC13A5 activity. It is recommended to use BI01372674 in parallel with this compound to distinguish on-target effects from potential off-target or compound-specific effects.
Q4: What is the recommended concentration of this compound for cellular experiments?
The recommended concentration for cellular use is up to 1 µM.[4] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your system.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition Observed
Possible Cause 1: Inadequate pre-incubation time.
-
Recommendation: Due to its irreversible mechanism of action, this compound requires sufficient time to bind to SLC13A5. Ensure a pre-incubation period of at least 30 minutes to achieve maximal inhibition.[4]
Possible Cause 2: Compound degradation.
-
Recommendation: Prepare fresh stock solutions and aliquots to avoid degradation from repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.[1][3] For working solutions, it is best to prepare them fresh for each experiment.
Possible Cause 3: Incorrect cell model.
-
Recommendation: this compound is a potent inhibitor of human SLC13A5 but has been shown to not inhibit mouse SLC13A5.[3] Verify that your chosen cell line expresses human SLC13A5. For endogenous expression, HepG2 cells are a suitable model.[3] For overexpression systems, HEK cells are commonly used.[3]
Issue 2: High Background or Off-Target Effects
Possible Cause 1: Compound concentration is too high.
-
Recommendation: While the recommended concentration is up to 1 µM, high concentrations may lead to off-target effects.[4] Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect.
Possible Cause 2: Non-specific effects of the compound.
-
Recommendation: Always include the negative control, BI01372674, in your experiments.[3] This will help you to differentiate between the specific effects of SLC13A5 inhibition and any non-specific effects of the chemical scaffold.
Issue 3: Solubility Problems
Possible Cause 1: Improper dissolution of the compound.
-
Recommendation: this compound is soluble in DMSO. When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming to 30°C and agitation may be necessary for higher concentrations.[3]
Possible Cause 2: Precipitation in aqueous media.
-
Recommendation: The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation. When diluting the DMSO stock solution into aqueous buffers or media, do so in a stepwise manner and vortex between dilutions to ensure proper mixing.
Quantitative Data
Table 1: Potency of this compound
| Cell Line | SLC13A5 Expression | IC50 Value |
| HEK cells | Overexpressing human SLC13A5 | 56 nM |
| HepG2 cells | Endogenous SLC13A5 | 24 nM |
Data sourced from Tocris Bioscience and the Structural Genomics Consortium.[3]
Table 2: Selectivity of this compound
| Transporter | Selectivity vs. human SLC13A5 |
| Human SLC13A2 | >1000-fold |
| Human SLC13A3 | >1000-fold |
Data sourced from the Structural Genomics Consortium and the Chemical Probes Portal.[3][4]
Experimental Protocols
Citrate Uptake Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the inhibition of SLC13A5-mediated citrate uptake.
-
Cell Culture: Plate cells (e.g., HepG2 or HEK293T overexpressing hSLC13A5) in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control, BI01372674, in assay buffer. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
Pre-incubation: Remove the culture medium and wash the cells with a pre-warmed assay buffer. Add the prepared compound dilutions to the cells and pre-incubate for 30 minutes at 37°C.
-
Citrate Uptake: To initiate the uptake, add a solution containing [14C]-labeled citrate to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells using a suitable lysis buffer.
-
Measurement: Transfer the cell lysates to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to a vehicle control (e.g., DMSO) and plot the results as a function of inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of SLC13A5 and its inhibition by this compound.
Caption: General experimental workflow for a citrate uptake assay using this compound.
Caption: A logical workflow for troubleshooting inconsistent inhibition results.
References
Technical Support Center: BI 01383298
No public information is currently available for a compound designated BI 01383298.
Our comprehensive search for scientific literature and public data related to "this compound" did not yield any specific information about a drug, chemical compound, or experimental molecule with this identifier. The search results were either for unrelated biological studies discussing general experimental variability or for a gene with a similar numerical designation in a marine organism.
This suggests that "this compound" may be:
-
A very new or preclinical compound with no publicly disclosed data.
-
An internal project code not intended for public dissemination.
-
A misnomer or an incorrect identifier.
Without any information on the compound's mechanism of action, relevant signaling pathways, or established experimental protocols, it is not possible to create the requested technical support center, including troubleshooting guides and FAQs.
We recommend verifying the identifier and consulting internal documentation or primary contacts associated with the project for which this information is needed. Once specific details about this compound become available, we will be able to provide the requested technical support materials.
Technical Support Center: BI 01383298 TR-FRET Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the hypothetical BI 01383298 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound TR-FRET assay, offering potential causes and solutions in a structured, question-and-answer format.
Issue 1: Low TR-FRET Signal or Poor Signal-to-Background Ratio
Question: We are observing a very low TR-FRET signal or a poor signal-to-background ratio in our assay. What are the possible causes and how can we troubleshoot this?
Answer: A low signal or poor signal-to-background ratio is a common challenge in TR-FRET assays. Several factors could be contributing to this issue. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Plate Reader Settings | The single most common reason for TR-FRET assay failure is the use of incorrect emission filters.[1] Ensure your plate reader is configured with the specific excitation and emission wavelengths recommended for the donor (e.g., Europium) and acceptor fluorophores used in the assay. Verify the delay time and integration time settings are optimal for TR-FRET measurements. |
| Suboptimal Reagent Concentrations | Titrate both the donor and acceptor-labeled components to determine the optimal concentrations that yield the best assay window. High concentrations can lead to background noise, while low concentrations will result in a weak signal. |
| Inadequate Incubation Time or Temperature | Ensure that the incubation time is sufficient for the binding interaction to reach equilibrium.[2] Also, verify that the incubation temperature is optimal and consistent across all wells.[2] |
| Reagent Degradation | Check the expiration dates of all reagents. Ensure proper storage conditions (e.g., temperature, light sensitivity) to prevent degradation of the fluorophores and biological components. |
| Pipetting Inaccuracies | Inconsistent pipetting can lead to variability in reagent concentrations across the plate, affecting the signal.[1] Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all solutions. |
Experimental Protocol: Reagent Titration
-
Prepare a dilution series of the donor-labeled reagent while keeping the acceptor-labeled reagent at a constant, intermediate concentration.
-
Conversely, prepare a dilution series of the acceptor-labeled reagent while keeping the donor-labeled reagent at a constant, optimal concentration determined from step 1.
-
Dispense the reagents into a 384-well, low-volume, black microplate.
-
Add a constant concentration of this compound or a control compound.
-
Incubate the plate for the recommended time and temperature.
-
Read the plate using a TR-FRET-compatible plate reader at the appropriate wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and the signal-to-background ratio for each concentration pair.
-
Plot the results to determine the optimal concentrations of the donor and acceptor reagents.
Issue 2: High Well-to-Well Variability
Question: We are observing significant variability in the TR-FRET signal between replicate wells. What could be causing this and how can we minimize it?
Answer: High well-to-well variability can obscure real experimental effects. The source of this variability often lies in procedural inconsistencies.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Pipetting | As mentioned previously, pipetting errors are a major source of variability.[1] Ensure consistent dispensing volumes and technique across all wells. For high-throughput screening, consider using automated liquid handlers. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to artefactual signals. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media. |
| Incomplete Reagent Mixing | Ensure that all reagents are thoroughly mixed in each well after dispensing. Use a plate shaker at a gentle speed to ensure homogeneity without causing splashing. |
| Temperature Gradients | Inconsistent temperature across the microplate during incubation can affect binding kinetics.[2] Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator. |
| Contamination | Contamination from dust, fibers, or other fluorescent compounds can interfere with the assay. Maintain a clean working environment and use filtered pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TR-FRET assay?
A1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous assay technology that relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[3] The assay uses a long-lifetime lanthanide chelate as the donor. When the donor is excited by a light source, it can transfer its energy to a nearby acceptor fluorophore, which then emits light at a specific wavelength. The use of a time-resolved detection method, which introduces a delay between excitation and detection, minimizes background fluorescence from short-lived fluorophores, leading to a high signal-to-noise ratio.[2][3][4]
Q2: How does the ratiometric measurement in TR-FRET work and what are its advantages?
A2: The TR-FRET signal is typically expressed as a ratio of the acceptor emission intensity to the donor emission intensity. This ratiometric readout has several advantages. It corrects for variations in liquid handling and reagent concentrations between wells, as both emission signals would be proportionally affected.[1][5] This makes the assay more robust and suitable for high-throughput screening (HTS) and miniaturization.[5]
Q3: Can components of the assay buffer interfere with the TR-FRET signal?
A3: Yes, certain components in the assay buffer can interfere with the TR-FRET signal. For example, compounds that absorb light at the excitation or emission wavelengths can cause inner-filter effects.[5] Highly fluorescent compounds can also increase background noise.[5] It is important to test the compatibility of all buffer components with the assay.
Q4: How can I identify and mitigate compound interference in my TR-FRET assay?
A4: Test compounds can sometimes interfere with the TR-FRET signal through autofluorescence or quenching. To identify such interference, it is recommended to perform a counterscreen. This can involve running the assay in the absence of one of the binding partners to see if the compound still produces a signal. Additionally, monitoring the donor fluorescence signal can help identify compounds that are quenching the donor fluorophore.[5]
Q5: What type of microplates are recommended for TR-FRET assays?
A5: It is recommended to use black, low-volume, 384- or 1536-well microplates with a non-binding surface. The black color minimizes well-to-well crosstalk and background fluorescence. Low-volume plates reduce reagent consumption, which is particularly important for HTS.
Visual Guides
References
BI 01383298 data interpretation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI 01383298, a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-citrate cotransporter (NaCT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe that acts as a potent and selective inhibitor of the human sodium-citrate cotransporter, SLC13A5 (NaCT).[1][2] SLC13A5 is primarily expressed in the liver and is responsible for transporting citrate (B86180) from the bloodstream into hepatocytes.[1]
Q2: What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of SLC13A5.[3] Its irreversible nature necessitates a pre-incubation step in cellular assays to achieve maximal inhibition.
Q3: Is there a negative control available for this compound?
Yes, BI01372674 is a structurally related, inactive compound that serves as a negative control for experiments with this compound.[1] It is recommended to include this negative control in your experiments to distinguish on-target from off-target or non-specific effects.
Q4: Can this compound be used for in vivo studies in mice?
No, this compound is not recommended for use in mouse models as it does not inhibit the mouse SLC13A5 transporter.[1]
Q5: What is the recommended concentration of this compound for cellular assays?
The recommended concentration for cellular use is up to 1 µM.[3] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete or weak inhibition of citrate uptake. | Insufficient pre-incubation time. this compound is an irreversible inhibitor and requires time to bind to the transporter. | Pre-incubate cells with this compound for at least 30 minutes before the addition of the citrate substrate.[1] |
| Inappropriate assay conditions. The activity of SLC13A5 can be influenced by ions such as Li+. | Consider including 10 mM LiCl in your assay buffer, as it has been shown to enhance the inhibitory effect of this compound.[1] | |
| High background signal or apparent off-target effects. | Non-specific binding or cellular toxicity at high concentrations. | 1. Use the inactive negative control compound, BI01372674, to differentiate between on-target and off-target effects. 2. Perform a dose-response curve to ensure you are using a concentration that is both effective and non-toxic. 3. Assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) at the concentrations of this compound used. |
| Inconsistent IC50 values between experiments. | Variability in experimental protocol. Minor variations in pre-incubation time, cell density, or substrate concentration can lead to shifts in IC50 values. | 1. Standardize all assay parameters, including pre-incubation time, cell seeding density, and the concentration of [14C]-citrate. 2. Ensure consistent washing steps after pre-incubation to remove unbound inhibitor.[1] |
| No inhibition observed. | Use of a non-human model system. this compound is specific for human SLC13A5 and is not active against the murine transporter.[1] | Confirm that your experimental system (e.g., cell line) expresses human SLC13A5. For mouse models or cell lines, a different inhibitor will be required. |
| Degradation of the compound. Improper storage or handling can lead to compound degradation. | Store this compound as a stock solution in DMSO at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound.
Table 1: Potency of this compound against human SLC13A5
| Cell Line | Expression Level | IC50 (nM) | Reference |
| HEK cells | Overexpressing hSLC13A5 | 56 | [2] |
| HepG2 cells | Endogenous hSLC13A5 | 24 | [2] |
Table 2: Selectivity of this compound
| Transporter | Substrate | Inhibition | Selectivity Fold vs. hSLC13A5 | Reference |
| human SLC13A2 | Citrate | >1000-fold less potent | >1000 | [1] |
| human SLC13A3 | Citrate | >1000-fold less potent | >1000 | [1] |
| mouse SLC13A5 | Citrate | Not active | - | [1] |
Experimental Protocols
Key Experiment: Cellular [14C]-Citrate Uptake Assay
This protocol is adapted from published methods to assess the inhibitory activity of this compound on SLC13A5-mediated citrate uptake in cells.[1]
Materials:
-
Cells expressing human SLC13A5 (e.g., HepG2 or HEK293 cells overexpressing hSLC13A5)
-
Cell culture medium
-
This compound
-
BI01372674 (negative control)
-
[14C]-Citrate
-
Assay Buffer (e.g., NaCl buffer, pH 7.5)
-
LiCl (optional)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate and grow to confluency.
-
Pre-incubation:
-
Prepare assay buffer containing the desired concentrations of this compound or the negative control, BI01372674. For enhanced inhibition, an assay buffer containing 10 mM LiCl can be used.
-
Aspirate the culture medium from the cells and wash once with the assay buffer.
-
Add the buffer containing the compounds to the cells and pre-incubate for 30 minutes at 37°C.
-
-
Citrate Uptake:
-
Prepare a solution of [14C]-citrate in the assay buffer.
-
After the pre-incubation, add the [14C]-citrate solution to the wells. The final concentration of citrate should be optimized for your cell system.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Lysis:
-
To stop the uptake, aspirate the radioactive solution and wash the cells rapidly with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Visualizations
Caption: Mechanism of SLC13A5 inhibition by this compound.
Caption: A logical workflow for troubleshooting incomplete inhibition.
References
- 1. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Roles of BI 01383298 and Its Negative Control, BI 01372674: A Guide for Researchers
For scientists and researchers in the field of drug discovery, the use of precisely characterized molecular probes is paramount to elucidating complex biological pathways and validating novel therapeutic targets. Boehringer Ingelheim's opnMe portal facilitates this by providing access to high-quality pharmacological tools. This guide provides a comparative overview of the uncharacterized compound BI 01383298 and its corresponding negative control, BI 01372674, to aid researchers in designing rigorous and well-controlled experiments.
At present, detailed public information regarding the specific molecular target and mechanism of action for this compound and its inactive counterpart, BI 01372674, is not available. The opnMe portal, an initiative by Boehringer Ingelheim to foster open science, lists these compounds, indicating their availability to the scientific community for research purposes. The designation of BI 01372674 as a negative control suggests that it is structurally similar to this compound but lacks significant biological activity against the intended target of this compound. This pairing is crucial for distinguishing specific on-target effects from any potential off-target or non-specific effects of the active compound.
Data Presentation
Due to the limited publicly available data, a quantitative comparison of the biological activities of this compound and BI 01372674 cannot be compiled at this time. Researchers who obtain these compounds through the opnMe portal will be responsible for generating such data. A recommended data structure for comparison is provided below:
Table 1: Comparative Biological Activity of this compound and BI 01372674
| Parameter | This compound | BI 01372674 |
| Target(s) | To be determined | To be determined |
| IC₅₀ / EC₅₀ (Primary Target) | To be determined | Expected to be inactive |
| Cell-based Assay Potency | To be determined | Expected to be inactive |
| Selectivity Profile | To be determined | To be determined |
| Off-target Activities | To be determined | To be determined |
Experimental Protocols
To characterize and compare this compound and its negative control, a series of well-established experimental protocols should be employed. The specific choice of assays will be dependent on the suspected target class, which may be inferred from the chemical structure or any preliminary screening data provided by Boehringer Ingelheim upon request.
1. Target Identification and Validation:
-
Affinity-based Methods: Techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening can be utilized to identify the protein targets of this compound.
-
Genetic Approaches: CRISPR/Cas9-based genetic screens or siRNA library screening can help identify genes that modulate sensitivity to this compound, thereby pointing to its target pathway.
2. In Vitro Biochemical Assays:
-
Once a target is identified (e.g., a kinase, protease, or receptor), direct enzymatic or binding assays should be performed to determine the potency and efficacy of this compound. BI 01372674 should be tested in parallel to confirm its lack of activity.
3. Cell-Based Assays:
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be used to confirm that this compound interacts with its target in a cellular context.
-
Phenotypic Assays: Depending on the biological process modulated by the target, relevant phenotypic assays (e.g., cell proliferation, apoptosis, cytokine secretion) should be conducted. The differential effect between this compound and BI 01372674 will be critical in these experiments.
4. Selectivity Profiling:
-
The selectivity of this compound should be assessed against a panel of related and unrelated targets to understand its specificity. This is a critical step to ensure that the observed biological effects are due to the modulation of the intended target.
Mandatory Visualizations
To facilitate the understanding of the experimental logic and potential signaling pathways, the following diagrams are provided.
Caption: A flowchart outlining the suggested experimental workflow for characterizing this compound.
Caption: A hypothetical signaling pathway illustrating the role of an active compound and its negative control.
A Comparative Analysis of SLC13A5 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the experimental data, mechanisms of action, and therapeutic potential of current SLC13A5 inhibitors.
The solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter, has emerged as a significant therapeutic target for a range of metabolic diseases and neurological disorders. This guide provides a comprehensive comparative analysis of known SLC13A5 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Performance Comparison of SLC13A5 Inhibitors
The following tables summarize the quantitative data for the most well-characterized SLC13A5 inhibitors, offering a side-by-side comparison of their potency and selectivity.
| Inhibitor | Target | Cell Line | IC50 (µM) | Species | Mechanism of Action | Selectivity |
| PF-06649298 | SLC13A5 | HEK293 (recombinant) | 0.408 | Human | Allosteric, state-dependent | Selective over NaDC1 and NaDC3 (>100 µM) |
| Human Hepatocytes | 16.2 | Human | ||||
| Mouse Hepatocytes | 4.5 | Mouse | ||||
| BI01383298 | SLC13A5 | HEK293 (recombinant) | 0.056 | Human | Irreversible, Non-competitive | Highly selective over other SLC13 family members (>100 µM) and murine SLC13A5 |
| HepG2 (endogenous) | 0.024 | Human | ||||
| Mouse SLC13A5 | >10 | Mouse | ||||
| PF-06761281 | SLC13A5 | HEK293 (recombinant) | 0.51 | Human | Allosteric, state-dependent | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM) |
| Rat Hepatocytes | 0.12 | Rat | ||||
| Mouse Hepatocytes | 0.21 | Mouse | ||||
| Human Hepatocytes | 0.74 | Human | ||||
| SLC13A5-IN-1 | SLC13A5 | HepG2 (endogenous) | 0.022 | Human | Not specified | Selective over GlyT2 (>100 µM) |
| HEK293 (recombinant) | 0.056 | Human |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of SLC13A5 inhibitors.
[14C]-Citrate Uptake Assay
This assay is the primary method for determining the inhibitory potency of compounds against the SLC13A5 transporter.
Cell Culture and Transfection:
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. For stable expression of SLC13A5, cells are transfected with a plasmid containing the human SLC13A5 cDNA using a suitable transfection reagent (e.g., Lipofectamine). Stably transfected cells are selected and maintained in media containing a selection antibiotic (e.g., hygromycin).
-
HepG2 Cells: Human hepatoma (HepG2) cells, which endogenously express SLC13A5, are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and antibiotics. Cells are passaged every 3-4 days to maintain logarithmic growth.
Assay Protocol:
-
Cell Seeding: Cells are seeded into 24- or 96-well plates at a density that ensures they reach 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, the culture medium is removed, and the cells are washed twice with a pre-warmed assay buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).
-
Inhibitor Incubation: Cells are then pre-incubated for a specified time (e.g., 30 minutes) at 37°C with the assay buffer containing various concentrations of the test inhibitor or vehicle control.
-
Uptake Initiation: The inhibitor solution is removed, and the uptake is initiated by adding the assay buffer containing a fixed concentration of [14C]-citrate (e.g., 2 µM) and the corresponding concentration of the test inhibitor.
-
Uptake Termination: After a defined incubation period (e.g., 30 minutes) at 37°C, the uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 1% SDS), and the radioactivity in the cell lysates is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by SLC13A5 and a typical experimental workflow for inhibitor screening.
Caption: SLC13A5-mediated citrate transport and its role in cellular metabolism.
Caption: Experimental workflow for screening SLC13A5 inhibitors.
A Comparative Guide to the In Vitro Activity of Novel TRPC6 Inhibitors
This guide provides an objective comparison of the in vitro performance of potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. While the specific compound BI 01383298 is not directly referenced in publicly available literature, extensive data exists for structurally related and potent TRPC6 antagonists from Boehringer Ingelheim, notably BI 749327 . This guide will use BI 749327 as a primary example to compare its activity against other known TRPC6 inhibitors.
The primary mechanism of action for these inhibitors is the blockade of the TRPC6 ion channel, a non-selective cation channel that allows the influx of calcium (Ca²⁺).[1] Overactivity of TRPC6 is associated with several diseases, including focal segmental glomerulosclerosis (FSGS) and pathological cardiac hypertrophy.[1][2][3] By inhibiting TRPC6, these compounds aim to prevent uncontrolled Ca²⁺ influx and block downstream pathological signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[1][3][4]
TRPC6 Signaling Pathway and Point of Inhibition
The following diagram illustrates the signaling cascade initiated by TRPC6 activation and the mechanism of its therapeutic inhibition. Agonist stimulation (e.g., via Gq-coupled receptors) activates Phospholipase C (PLC), leading to the production of diacylglycerol (DAG), which in turn activates the TRPC6 channel. The subsequent influx of Ca²⁺ activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of pro-fibrotic and pro-hypertrophic genes. TRPC6 inhibitors physically block the channel, preventing this entire cascade.
Quantitative Comparison of In Vitro Potency and Selectivity
The efficacy of a TRPC6 inhibitor is determined by its potency (a low IC₅₀ value against TRPC6) and its selectivity over closely related channels, particularly TRPC3 and TRPC7. High selectivity is crucial to minimize potential off-target effects. The table below summarizes publicly available data for BI 749327 and other notable TRPC6 inhibitors.
| Compound | Target(s) | TRPC6 IC₅₀ (nM) | TRPC3 IC₅₀ (nM) | TRPC7 IC₅₀ (nM) | Selectivity (TRPC3/TRPC6) | Selectivity (TRPC7/TRPC6) |
| BI 749327 | TRPC6 | 13 (mouse) | 1,100 | 550 | ~85-fold | ~42-fold |
| SAR7334 | TRPC6 | 7.9 | 237 (30-fold) | 190 (24-fold) | ~30-fold | ~24-fold |
| GSK2332255B | TRPC3/6 | 4 | 5 | - | ~1.25-fold | - |
| GSK2833503A | TRPC3/6 | 3 | 21 | - | ~7-fold | - |
| PCC0208057 | TRPC6 | 2,440 | - | - | - | - |
Data sourced from multiple publications.[3][4][5][6] Note: Assay conditions may vary between studies.
Experimental Protocols
The validation of TRPC6 inhibitors typically involves a cascade of in vitro assays, from direct channel activity measurements to downstream functional readouts.
Electrophysiology (Whole-Cell Patch Clamp)
This is the gold-standard method for directly measuring ion channel activity.
-
Objective: To measure the inhibitory effect of the compound on ion currents flowing through the TRPC6 channel.
-
Methodology:
-
Cell Line: A host cell line (e.g., HEK293) is engineered to stably express the human TRPC6 protein.
-
Cell Preparation: Cells are cultured on coverslips suitable for microscopy.
-
Patching: A micropipette forms a high-resistance seal with a single cell. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control over the intracellular environment and measurement of total ion flow.
-
Channel Activation: The TRPC6 channel is activated using an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
-
Inhibition Measurement: The test compound (e.g., BI 749327) is applied at various concentrations, and the reduction in OAG-activated current is measured.
-
Analysis: The recorded currents are used to generate a dose-response curve and calculate the IC₅₀ value.[3]
-
Fluorescence-Based Calcium Influx Assay
This is a higher-throughput method to screen for inhibitors of channel-mediated calcium entry.
-
Objective: To measure the compound's ability to block agonist-induced increases in intracellular calcium.
-
Methodology:
-
Cell Seeding: HEK293-TRPC6 cells are seeded into a 96-well or 384-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free Ca²⁺.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for 10-30 minutes.[7]
-
Stimulation & Measurement: A TRPC6 agonist is added to stimulate calcium influx, and the change in fluorescence is measured in real-time using a plate reader.
-
Analysis: The reduction in the fluorescent signal in the presence of the inhibitor is used to calculate the IC₅₀.[6]
-
NFAT Reporter Gene Assay
This assay confirms that channel inhibition translates to a functional blockade of the downstream signaling pathway.
-
Objective: To quantify the inhibition of TRPC6-mediated NFAT activation.
-
Methodology:
-
Cell Transfection: HEK293-TRPC6 cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.
-
Compound Treatment: Cells are pre-incubated with the test compound.
-
Stimulation: A TRPC6 agonist is added to the cells and incubated for several hours (e.g., 6-8 hours) to allow for gene transcription.[3][7]
-
Lysis and Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NFAT activity, is measured with a luminometer.
-
Analysis: The dose-dependent reduction in luminescence by the inhibitor confirms its efficacy in blocking the signaling pathway.[3]
-
In Vitro Validation Workflow
The following diagram outlines a typical workflow for identifying and validating a novel TRPC6 inhibitor in vitro.
References
- 1. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 2. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
BI 01383298 selectivity profiling against other transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor BI 01383298's selectivity for its target transporter, SLC13A5, against other transporters. The information is compiled from publicly available data to assist researchers in evaluating its potential for off-target effects.
Executive Summary
This compound is a potent and highly selective inhibitor of the human sodium-citrate cotransporter, SLC13A5.[1] It demonstrates exceptional selectivity for SLC13A5 over other members of the SLC13 family and the murine ortholog of the transporter. While a comprehensive screening against a broad panel of common drug transporters (e.g., P-gp, BCRP, OATPs) is not publicly available, existing data points to a favorable selectivity profile.
Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against various transporters.
| Transporter | Target | Organism | Cell Line | IC50 (nM) | Selectivity vs. hSLC13A5 (HEK) |
| SLC13A5 | Sodium-Citrate Cotransporter | Human | HEK (overexpressing) | 56 | - |
| SLC13A5 | Sodium-Citrate Cotransporter | Human | HepG2 (endogenous) | 24 | - |
| SLC13A2 | Sodium-Sulfate/Carboxylate Cotransporter | Human | Not Specified | > 100,000 | > 1785-fold |
| SLC13A3 | Sodium-Sulfate/Carboxylate Cotransporter | Human | Not Specified | > 100,000 | > 1785-fold |
| Slc13a5 | Sodium-Citrate Cotransporter | Murine | Not Specified | > 100,000 | > 1785-fold |
Note: A broader selectivity panel screening showed >100-fold selectivity for 42 out of 44 targets and >10-fold for the remaining two; however, the specific transporters in this panel are not publicly disclosed.
Experimental Methodologies
The following protocols describe the general principles of the in vitro assays used to determine the selectivity of compounds like this compound against SLC and ABC transporters.
SLC Transporter Inhibition Assay (e.g., SLC13A5)
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium and reagents
-
Transfection reagents (for overexpressing cells)
-
Radiolabeled substrate (e.g., [14C]-citrate)
-
Test compound (this compound) and vehicle (DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Pre-incubation: On the day of the assay, wash the cells with assay buffer. Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 5-30 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of substrate uptake against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
ABC Transporter Inhibition Assay (e.g., P-gp/MDR1, BCRP)
A common method to assess the inhibition of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is the vesicular transport assay.
Materials:
-
Membrane vesicles from cells overexpressing the transporter of interest (e.g., P-gp or BCRP)
-
A fluorescent or radiolabeled probe substrate for the specific transporter
-
Test compound (this compound)
-
Assay buffer
-
ATP and AMP (as a negative control)
-
Filter plates and vacuum manifold
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the membrane vesicles, assay buffer, and the test compound at various concentrations.
-
Initiation of Transport: Start the transport reaction by adding ATP and the probe substrate. A parallel reaction with AMP instead of ATP is run to determine non-specific binding and passive diffusion.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Filtration: Stop the reaction by rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound substrate.
-
Quantification: Measure the amount of substrate trapped within the vesicles using a suitable plate reader (for fluorescent probes) or a scintillation counter (for radiolabeled probes).
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP controls. Determine the IC50 value of the test compound by plotting the percent inhibition of ATP-dependent transport against the compound concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described transporter inhibition assays.
References
BI 01383298: A Comparative Analysis of its Activity on Human versus Mouse SLC13A5
A detailed guide for researchers, scientists, and drug development professionals on the species-specific inhibitory effects of BI 01383298 on the SLC13A5 citrate (B86180) transporter.
This guide provides a comprehensive comparison of the biological activity of this compound, a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). Experimental data highlights a significant species-specific difference in its inhibitory profile between human and mouse SLC13A5, a critical consideration for preclinical research and drug development.
Data Presentation: Quantitative Comparison of this compound Activity
The inhibitory activity of this compound on human and mouse SLC13A5 has been evaluated using cell-based citrate uptake assays. The following table summarizes the key quantitative data, demonstrating the stark contrast in potency.
| Target | Cell Line | Expression Level | This compound IC50 |
| Human SLC13A5 | HEK293 | Overexpressed | 56 nM[1] |
| Human SLC13A5 | HepG2 | Endogenous | 24 nM[1] |
| Mouse SLC13A5 | HEK293 | Overexpressed | >100 µM[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is a highly potent inhibitor of human SLC13A5, with IC50 values in the nanomolar range. In contrast, it exhibits no significant activity against the mouse ortholog of the transporter at concentrations up to 100 µM[1][2]. This species selectivity is a crucial characteristic of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular role of SLC13A5 and the general workflow for assessing the inhibitory activity of compounds like this compound.
Caption: SLC13A5-mediated citrate transport pathway and inhibition by this compound in human cells.
Caption: General experimental workflow for determining the IC50 of this compound on SLC13A5.
Experimental Protocols
The determination of this compound's inhibitory activity on human and mouse SLC13A5 is typically performed using a radiolabeled substrate uptake assay. Below is a detailed methodology based on commonly employed protocols.
Objective: To measure the concentration-dependent inhibition of SLC13A5-mediated citrate uptake by this compound in mammalian cells.
Materials:
-
Cell Lines:
-
HEK293 cells transiently or stably overexpressing either human SLC13A5 or mouse SLC13A5.
-
HepG2 cells with endogenous expression of human SLC13A5.
-
-
Reagents:
-
This compound
-
[14C]-Citrate (radiolabeled substrate)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Transfection reagent (for HEK293 cells)
-
Uptake Buffer (e.g., NaCl-based buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5)[2]
-
Cell lysis buffer
-
Scintillation cocktail
-
Procedure:
-
Cell Culture and Transfection:
-
HEK293 and HepG2 cells are cultured under standard conditions (37°C, 5% CO2).
-
For overexpression studies, HEK293 cells are seeded in appropriate multi-well plates and transfected with plasmids encoding either human SLC13A5 or mouse Slc13a5 using a suitable transfection reagent[2]. Assays are typically performed 24-48 hours post-transfection.
-
-
Inhibitor Pre-incubation:
-
On the day of the assay, the cell culture medium is removed.
-
Cells are washed and then pre-incubated with varying concentrations of this compound in uptake buffer for a specified duration (e.g., 30 minutes) at 37°C[2]. A vehicle control (e.g., DMSO) is also included.
-
-
Citrate Uptake Assay:
-
Termination of Uptake and Cell Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [14C]-citrate.
-
The cells are then lysed using a suitable lysis buffer.
-
-
Quantification and Data Analysis:
-
The amount of intracellular [14C]-citrate is quantified by liquid scintillation counting of the cell lysates.
-
The data is normalized to the vehicle control.
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Conclusion
This compound is a valuable chemical probe for studying the function of human SLC13A5. Its high potency and selectivity for the human transporter, coupled with its lack of activity against the mouse counterpart, make it a critical tool for dissecting the roles of SLC13A5 in human physiology and disease. However, this species specificity precludes its direct use for target validation in wild-type mouse models, necessitating the use of humanized mouse models or alternative strategies for in vivo studies. Researchers should be mindful of these differences when designing experiments and interpreting data.
References
Navigating the Landscape of KRAS Inhibition: A Guide to Boehringer Ingelheim's Experimental Therapeutics
A search for the experimental compound BI 01383298 did not yield any specific results, suggesting this identifier may be inaccurate or not publicly available. However, extensive research has been conducted on a portfolio of KRAS inhibitors developed by Boehringer Ingelheim, targeting various aspects of the KRAS signaling pathway. This guide provides a comparative overview of these key experimental drugs, offering insights into their mechanisms of action, preclinical data, and potential therapeutic applications for researchers, scientists, and drug development professionals.
The RAS family of proteins, particularly KRAS, are critical regulators of cell growth and proliferation.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a highly sought-after therapeutic target.[3] Historically, direct inhibition of KRAS has been challenging.[4] Boehringer Ingelheim has developed a range of inhibitors that employ different strategies to counteract the effects of mutated KRAS.
Pan-KRAS Inhibitors: Targeting a Broad Spectrum of Mutations
A significant focus of Boehringer Ingelheim's research has been on developing "pan-KRAS" inhibitors, designed to be effective against multiple KRAS variants.
BI 1701963 (SOS1::pan-KRAS Inhibitor): This compound represents a novel approach by indirectly targeting KRAS. BI 1701963 is an orally available inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a crucial role in activating KRAS.[5][6] By binding to SOS1, BI 1701963 prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state.[5] This mechanism is independent of the specific KRAS mutation, giving it the potential to be effective against a wide range of KRAS-driven cancers.[5] Preclinical data have demonstrated that BI 1701963 can block tumor growth associated with various G12 and G13 mutations.[5] It has advanced to Phase I clinical trials, both as a monotherapy and in combination with other agents like the MEK inhibitor trametinib (B1684009) and the KRAS G12C inhibitor sotorasib (B605408) (LUMAKRAS™).[5][7][8]
BI-3406 (SOS1-KRAS Interaction Inhibitor): Similar to BI 1701963, BI-3406 is a potent and selective oral inhibitor of the interaction between SOS1 and KRAS, with an IC50 of 6 nM.[9][10][11] It effectively reduces the levels of active, GTP-bound KRAS and inhibits the downstream MAPK signaling pathway.[9][10] BI-3406 has shown anti-tumor activity in preclinical models of KRAS-mutant cancers.[10]
BI-2493 and BI-2865 (Direct Pan-KRAS Inhibitors): These non-covalent inhibitors directly bind to the KRAS protein in its inactive "OFF" state.[12][13] This direct targeting approach has shown potent antitumor activity in preclinical models.[12][13] BI-2865 binds to wild-type KRAS and several mutant forms (G12C, G12D, G12V, G13D) with high affinity.[14] BI-2493, a more rigid analogue of BI-2865, exhibits improved potency, metabolic stability, and permeability.[15] It has demonstrated in vivo efficacy in various KRAS mutant and wild-type amplified xenograft models.[15]
Mutant-Selective Inhibitors: A Precision Approach
In addition to pan-KRAS inhibitors, Boehringer Ingelheim has also developed compounds that target specific KRAS mutations.
BI-0474 (KRAS G12C Inhibitor): This is a covalent inhibitor that specifically targets the KRAS G12C mutation.[2] It exhibits high cellular activity and has shown in vivo efficacy in xenograft models.[2] The selectivity of BI-0474 for the G12C mutant is significantly higher than for other mutants like G12D.[2]
Comparison of Investigational KRAS Inhibitors
| Compound | Target | Mechanism of Action | Key Features |
| BI 1701963 | SOS1 | Indirectly inhibits KRAS by preventing its activation | Pan-KRAS activity, orally available, in clinical trials.[5][6][16] |
| BI-3406 | SOS1-KRAS Interaction | Blocks the interaction between SOS1 and KRAS | Potent and selective, orally active, reduces active KRAS levels.[9][10][17] |
| BI-2493 | Pan-KRAS | Directly binds to inactive KRAS | Non-covalent, broad activity against multiple KRAS mutants, in vivo efficacy.[3][12][13][15] |
| BI-2865 | Pan-KRAS | Directly binds to inactive KRAS | Non-covalent, high affinity for various KRAS mutants.[12][13][14] |
| BI-0474 | KRAS G12C | Covalently and irreversibly binds to the G12C mutant | High selectivity for KRAS G12C, in vivo efficacy.[2] |
Signaling Pathway and Experimental Workflow
The development and validation of these inhibitors involve a series of experimental steps to characterize their activity and efficacy.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. Facebook [cancer.gov]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BI-3406 - Chemietek [chemietek.com]
- 11. BI-3406 - Immunomart [immunomart.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pardon Our Interruption [boehringer-ingelheim.com]
- 17. ChemGood [chemgood.com]
Benchmarking BI-01383298: A Comparative Guide to SLC13A5 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of BI-01383298 with other known inhibitors of the Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate informed decisions in SLC13A5-targeted research.
Introduction to SLC13A5 and its Inhibition
The SLC13A5 transporter, also known as the sodium-citrate cotransporter (NaCT), plays a crucial role in cellular metabolism by transporting citrate from the extracellular space into the cell.[1][2] Cytosolic citrate is a key metabolic precursor for the synthesis of fatty acids and cholesterol and acts as an allosteric regulator of glycolysis and gluconeogenesis.[1][3][4] Given its central role in metabolic processes, SLC13A5 has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as certain types of cancer.[1][2] Inhibition of SLC13A5 can reduce hepatic lipid accumulation and improve insulin (B600854) sensitivity.[1]
BI-01383298 is a potent and selective inhibitor of human SLC13A5.[5] This guide benchmarks BI-01383298 against other notable SLC13A5 inhibitors, providing a clear overview of their relative performance based on available experimental data.
Comparative Analysis of SLC13A5 Inhibitors
The following table summarizes the in vitro potency of BI-01383298 and other known SLC13A5 inhibitors. The data is primarily derived from cellular assays measuring the inhibition of citrate uptake.
| Compound | Target | Assay System | IC50 | Reference |
| BI-01383298 | Human SLC13A5 | HEK293 cells (overexpressing) | 56 nM | [6] |
| Human SLC13A5 | HepG2 cells (endogenous) | 24 nM | [6] | |
| Murine Slc13a5 | HEK293 cells (overexpressing) | >10 µM | [5] | |
| PF-06649298 | Human SLC13A5 | HEK293 cells (overexpressing) | 408 nM | MedChemExpress |
| Human SLC13A5 | Human hepatocytes | 16.2 µM | MedChemExpress | |
| Murine Slc13a5 | Mouse hepatocytes | 4.5 µM | MedChemExpress | |
| LBA-3 | Human SLC13A5 | Not Specified | 67 nM | ACS Publications |
| BI-01372674 (Negative Control) | Human SLC13A5 | HepG2 & HEK293 cells | Inactive | [6] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SLC13A5 inhibitors.
14C-Citrate Uptake Assay
This is the most common method to assess the inhibitory activity of compounds against SLC13A5.
Objective: To measure the uptake of radiolabeled citrate into cells expressing SLC13A5 and determine the potency of inhibitory compounds.
Cell Lines:
-
HEK293 cells: Human Embryonic Kidney cells are often used for transient or stable overexpression of the human or murine SLC13A5 transporter. This allows for a clean system to study the specific activity of the transporter.
-
HepG2 cells: A human liver cancer cell line that endogenously expresses SLC13A5, providing a more physiologically relevant model for hepatic citrate transport.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagents (for HEK293 cells)
-
Assay Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose, 25 mM HEPES/Tris, pH 7.5)
-
[14C]-Citrate (radiolabeled substrate)
-
Test compounds (e.g., BI-01383298) and vehicle control (e.g., DMSO)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture and Seeding: Culture cells to ~80-90% confluency. For HEK293 cells, transfect with a plasmid encoding SLC13A5. Seed the cells in multi-well plates (e.g., 24-well or 96-well) and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with the assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control in the assay buffer for a specified period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: To start the uptake reaction, add the assay buffer containing a fixed concentration of [14C]-citrate and the corresponding concentration of the test compound to each well.
-
Termination of Uptake: After a defined incubation period (e.g., 10-30 minutes) at 37°C, rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of citrate taken up by the cells. Plot the percentage of inhibition of citrate uptake against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of SLC13A5 inhibition, the following diagrams illustrate the central role of SLC13A5 in cellular metabolism and a typical experimental workflow.
Caption: SLC13A5-mediated citrate transport and its role in cellular metabolism.
Caption: Workflow for a typical 14C-citrate uptake inhibition assay.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for BI 01383298
This document provides crucial safety and logistical guidance for the proper handling and disposal of the research compound BI 01383298. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations.
Chemical Safety and Handling Summary
All personnel must be familiar with the hazard profile of this compound before handling. The following table summarizes key safety information.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, chemical safety goggles or face shield, and a lab coat are mandatory. | [2] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1][3] |
| Incompatible Materials | Strong oxidizing agents and acids. | [1][3] |
Step-by-Step Disposal Protocol for this compound
The primary principle for managing this compound waste is to prevent its release into the environment and to ensure it is handled by qualified professionals. On-site chemical treatment is not recommended without explicit institutional approval. The standard procedure is collection and disposal via a licensed hazardous waste management company.
1. Waste Identification and Segregation:
-
Immediately identify waste containing this compound upon generation. This includes unused or expired product, reaction residues, contaminated solvents, and contaminated lab materials (e.g., gloves, weighing paper, pipette tips).[2]
-
Do not mix this compound waste with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.[2]
-
Where possible, keep the waste in its original container.
2. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing the appropriate PPE as specified in the table above.[2]
3. Container Management:
-
Selection: Use only approved, chemically compatible, and leak-proof containers for waste accumulation. The container must have a tightly sealing lid.[2]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".[2]
-
Closure: Keep the waste container closed at all times, except when adding waste to prevent the release of vapors and potential spills.[2]
4. Waste Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that incompatible wastes are properly segregated to prevent hazardous reactions.
5. Disposal Request:
-
Once the waste container is full (typically around 75% capacity to prevent spillage), schedule a pickup with your institution's hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the handling and disposal procedures outlined above are based on general best practices for hazardous chemical waste management in a laboratory setting. These general procedures are derived from guidelines provided by academic and commercial safety resources.
General Chemical Inactivation of Liquid Waste (for illustrative purposes, consult your EHS for specific guidance on this compound):
-
Add enough fresh bleach to the liquid waste to reach a 10-20% final concentration.[4]
-
Mix the solution well.[4]
-
Allow the solution to sit for at least 30 minutes.[4]
-
If no other hazards are present, the disinfected solution may be drain disposed, flushing with copious amounts of water.[4] This step requires verification that it is appropriate for this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
This compound Waste Disposal Decision Tree
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
